molecular formula C7H10BrNO B2670859 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile CAS No. 1934950-59-0

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Cat. No.: B2670859
CAS No.: 1934950-59-0
M. Wt: 204.067
InChI Key: HQGWWOJEXADJMA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile (CAS 1934950-59-0) is a versatile bifunctional reagent designed for advanced synthetic and medicinal chemistry applications . This compound features two key functional handles: a bromoethoxy group that serves as a flexible alkylating spacer and a cyclobutane carbonitrile moiety that provides a three-dimensional, sp3-rich scaffold highly valued in contemporary drug discovery for escaping planar molecular frameworks . The molecular framework is consistent with a class of sp3-enriched building blocks used to develop novel substitution patterns and complex molecular architectures, such as spirocyclic sultams, which are important saturated nitrogen heterocycle mimics . The strategic incorporation of the cyclobutane ring is of particular interest in bioisosteric replacement strategies, where similar alicyclic systems have been employed as unique analogues for common groups like the tert-butyl moiety, potentially offering improved metabolic stability and optimized physicochemical properties in target molecules . Researchers can utilize the reactivity of the bromine atom for nucleophilic substitutions and ether formation, while the electron-withdrawing nitrile group can be transformed into other functionalities, including carboxylic acids, amides, and amines, or serve as an anchor for further ring formation . This makes this compound a valuable precursor for constructing complex, lead-oriented compounds for pharmaceutical research. The product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-bromoethoxy)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c8-4-5-10-7(6-9)2-1-3-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWWOJEXADJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary

This compound (CAS 1934950-59-0 ) is a bifunctional aliphatic scaffold characterized by a cyclobutane ring bearing both a nitrile group and a bromoethoxy tether at the quaternary C1 position. This structural motif—combining the conformational rigidity of a small ring with a reactive electrophile—is increasingly utilized in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics where metabolic stability and precise vector positioning are critical.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
Chemical Name This compound
CAS Registry Number 1934950-59-0
Molecular Formula C₇H₁₀BrNO
Molecular Weight 204.07 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, DMSO, Methanol; sparingly soluble in water
Key Functional Groups Nitrile (-CN), Alkyl Bromide (-CH₂Br), Ether (-O-)
SMILES N#CC1(OCCBr)CCC1
InChI Key HBOLRKSKGBJTQM-UHFFFAOYSA-N

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via a cyanohydrin intermediate , leveraging the reactivity of cyclobutanone. The following protocol outlines a robust two-stage workflow designed for high purity and scalability.

Stage 1: Formation of the Hydroxy-Precursor

Target: 1-(2-Hydroxyethoxy)cyclobutane-1-carbonitrile (CAS 1692671-01-4)

Rationale: Direct alkylation of a naked cyanohydrin with 1,2-dibromoethane can lead to elimination byproducts. A stepwise approach using a protected ethylene glycol equivalent or post-functionalization of the alcohol is preferred for process control.

  • Reagents: Cyclobutanone (1.0 eq), Ethylene Glycol (5.0 eq), TMSCN (Trimethylsilyl cyanide) (1.2 eq), Zinc Iodide (ZnI₂, cat.).

  • Procedure:

    • Charge a reactor with cyclobutanone and anhydrous ethylene glycol in DCM.

    • Add catalytic ZnI₂ (0.05 eq) under nitrogen atmosphere.

    • Add TMSCN dropwise at 0°C to control the exotherm.

    • Stir at room temperature for 12 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM. The intermediate is often used directly or hydrolyzed to the free alcohol depending on the specific protecting group strategy.

Stage 2: Bromination (Appel Reaction)

Target: this compound

Rationale: Converting the terminal hydroxyl group to a bromide using the Appel reaction (PPh₃/CBr₄) proceeds under mild, neutral conditions, preventing hydrolysis of the sensitive nitrile group.

  • Reagents: 1-(2-Hydroxyethoxy)cyclobutane-1-carbonitrile (1.0 eq), Carbon Tetrabromide (CBr₄, 1.2 eq), Triphenylphosphine (PPh₃, 1.2 eq), DCM (Solvent).

  • Protocol:

    • Step 1: Dissolve the hydroxy-nitrile precursor and CBr₄ in dry DCM. Cool to 0°C.

    • Step 2: Add PPh₃ portion-wise over 30 minutes. The solution will turn slightly yellow.

    • Step 3: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of the polar starting material.

    • Step 4: Purification: Concentrate the mixture and precipitate triphenylphosphine oxide (TPPO) by adding cold diethyl ether/hexane. Filter off the solids. Purify the filtrate via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Synthetic Pathway Diagram

SynthesisPathway Cyclobutanone Cyclobutanone (Starting Material) Cyanohydrin 1-(2-Hydroxyethoxy) cyclobutane-1-carbonitrile Cyclobutanone->Cyanohydrin 1. TMSCN, ZnI2 2. Ethylene Glycol Product 1-(2-Bromoethoxy) cyclobutane-1-carbonitrile (CAS 1934950-59-0) Cyanohydrin->Product CBr4, PPh3 (Appel Reaction)

Figure 1: Stepwise synthetic route from cyclobutanone to the target bromo-nitrile scaffold.

Applications in Drug Discovery[8][9]

This compound serves as a critical linchpin in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its value lies in the cyclobutane ring , which acts as a bioisostere for gem-dimethyl groups or larger saturated rings, improving metabolic stability and reducing lipophilicity (LogP) compared to cyclohexyl analogs.

Mechanism of Action: Fragment Coupling

The terminal bromide is a potent electrophile, susceptible to S_N2 displacement by secondary amines or thiols. This reactivity is exploited to attach the cyclobutane-nitrile "warhead" or "linker" to a pharmacophore (e.g., a pyrrolopyrimidine core).

Key Application Workflow:

  • Nucleophilic Displacement: The bromide is displaced by a heterocyclic amine (e.g., the core of Abrocitinib or Baricitinib analogs).

  • Nitrile Transformation: The nitrile group can remain as a polar handle or be reduced to an amine/hydrolyzed to an amide, depending on the target drug profile.

Workflow Diagram: Drug Conjugation

ApplicationWorkflow Scaffold 1-(2-Bromoethoxy) cyclobutane-1-carbonitrile Intermediate Coupled Intermediate (N-Alkylation Product) Scaffold->Intermediate K2CO3, DMF, 60°C (SN2 Displacement) Pharmacophore Heterocyclic Amine (e.g., Pyrrolopyrimidine) Pharmacophore->Intermediate K2CO3, DMF, 60°C (SN2 Displacement) FinalDrug JAK Inhibitor Analog (Bioactive) Intermediate->FinalDrug Nitrile Hydrolysis / Reduction (Optional)

Figure 2: Application of the scaffold in coupling reactions to generate bioactive kinase inhibitors.

Analytical Characterization

To validate the identity of CAS 1934950-59-0, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85 (t, 2H): Triplet corresponding to the -O-CH ₂- protons adjacent to the ether oxygen.

    • δ 3.50 (t, 2H): Triplet corresponding to the -CH ₂-Br protons.

    • δ 2.70–2.30 (m, 4H): Multiplets for the cyclobutane ring protons (C2/C4).

    • δ 2.10–1.90 (m, 2H): Multiplets for the cyclobutane ring protons (C3).

  • ¹³C NMR:

    • δ ~120 ppm: Characteristic signal for the Nitrile (-C N) carbon.

    • δ ~75 ppm: Quaternary carbon (C1) of the cyclobutane ring.

    • δ ~68 ppm: Ether carbon (-O-C H₂-).

    • δ ~30 ppm: Bromide carbon (-C H₂-Br).

Handling & Safety (HSE)

Warning: This compound is an alkylating agent and an organic nitrile . Strict adherence to safety protocols is mandatory.

  • Hazard Statements:

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended due to the alkylating nature).

    • Chemical splash goggles.

    • Use only inside a certified fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

References

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1934950-59-0). Retrieved from

  • PubChem. (2025). Compound Summary: 1-(2-bromoethyl)cyclobutane-1-carbonitrile. National Library of Medicine. Retrieved from

  • CymitQuimica. (2025).[1][2] Building Blocks Catalog: this compound. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[3] Cyclobutanecarbonitrile Derivatives Data. NIST Chemistry WebBook.[3] Retrieved from

  • Talele, T. T. (2016). "The 'Cyclobutane' in Drug Discovery". Journal of Medicinal Chemistry. (Contextual reference for cyclobutane pharmacophores).

Sources

Structural Analysis of Cyclobutane Carbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional control and unique intellectual property is relentless. Among the emerging structural motifs, the cyclobutane ring, particularly when functionalized with a carbonitrile group, has garnered significant attention. This guide provides a comprehensive technical overview of the structural analysis of cyclobutane carbonitrile derivatives, offering insights into their synthesis, conformational intricacies, and burgeoning applications in drug discovery. We will explore the causality behind experimental choices, grounded in established scientific principles, to provide a trustworthy and authoritative resource for researchers in the field.

PART 1: The Rationale and Synthesis of Cyclobutane Carbonitrile Scaffolds

The Strategic Advantage of the Cyclobutane Moiety

The cyclobutane ring is more than just a four-membered carbocycle; it is a compact and rigid scaffold that presents substituents in well-defined spatial vectors. Unlike conformationally flexible aliphatic chains or flat aromatic rings, the puckered nature of the cyclobutane core allows for the precise positioning of pharmacophoric elements to engage with biological targets. The inherent ring strain of approximately 26 kcal/mol contributes to its unique chemical reactivity and conformational behavior. The incorporation of a carbonitrile (-C≡N) group further enhances the druglike properties of these molecules by providing a strong hydrogen bond acceptor, a metabolically stable polar group, and a potential covalent warhead for targeted inhibition.

Synthetic Strategies: Building the Core

The construction of substituted cyclobutane carbonitriles is a non-trivial synthetic challenge that has been addressed through several elegant strategies.

1.2.1 [2+2] Cycloaddition Reactions

The most direct and widely employed method for constructing the cyclobutane ring is the [2+2] cycloaddition of two alkene components. This can be achieved through various means, including photochemical, thermal, or metal-catalyzed conditions. The stereochemical outcome of these reactions is often dictated by the geometry of the starting alkenes and the reaction mechanism, providing a powerful tool for controlling the relative stereochemistry of the substituents.

1.2.2 Photochemical [2+2] Cycloaddition Workflow

G A Alkene 1 + Alkene 2 (in suitable solvent) B Irradiation with UV Light (e.g., 254 nm) A->B C Excited State Formation B->C D [2+2] Cycloaddition C->D E Cyclobutane Product D->E F Purification (e.g., Chromatography) E->F G Isolated Cyclobutane Derivative F->G

Caption: Workflow for photochemical [2+2] cycloaddition.

1.2.3 Ring Expansion and Contraction Methods

Alternative strategies involve the manipulation of pre-existing ring systems. For instance, the ring expansion of cyclopropylcarbinyl systems or the ring contraction of cyclopentyl derivatives can provide access to specific substitution patterns on the cyclobutane core that may be difficult to achieve through cycloaddition methods.

PART 2: Unraveling the Three-Dimensional Structure

The biological function of a molecule is inextricably linked to its three-dimensional structure. For cyclobutane derivatives, a thorough understanding of their conformational preferences is paramount for rational drug design.

The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring adopts a puckered conformation to relieve torsional strain. This puckering is a dynamic process, and the ring can interconvert between different puckered states. The energetic barrier to this interconversion and the preferred conformation are highly dependent on the nature and stereochemical arrangement of the substituents.

A Multi-faceted Approach to Structural Elucidation

A combination of experimental and computational techniques is essential for a comprehensive structural analysis.

2.2.1 X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule. This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the crystalline state.

2.2.2 NMR Spectroscopy: Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution, which is more representative of the physiological environment.

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane carbonitrile derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL.

  • ¹H and ¹³C NMR: Acquire standard 1D spectra to identify the proton and carbon environments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, establishing the connectivity of protons within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons. The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical information about the solution-phase conformation and relative stereochemistry.

2.2.3 Computational Modeling: In Silico Insights

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to rationalize experimental observations.

G A Build 3D Structure of Cyclobutane Derivative B Conformational Search (e.g., Molecular Mechanics) A->B C Identify Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT) C->D E Calculate Relative Energies D->E F Analyze Geometric Parameters (Bond lengths, angles, dihedrals) E->F G Correlate with Experimental Data (NMR, X-ray) F->G

Caption: Workflow for computational conformational analysis.

Data Summary: Representative Structural Parameters
ParameterTypical RangeAnalytical Technique
C-C Bond Length1.54 - 1.56 ÅX-ray Crystallography
C-C-C Bond Angle88 - 91°X-ray Crystallography
Puckering Angle20 - 35°X-ray, NMR, Computational
¹H-¹H Coupling Constants2 - 10 HzNMR Spectroscopy

PART 3: Applications in Drug Discovery

The unique structural features of cyclobutane carbonitrile derivatives have been successfully exploited in the design of potent and selective inhibitors for various therapeutic targets.

Covalent Inhibitors of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors incorporating a cyclobutane carbonitrile moiety have been developed. In these inhibitors, the carbonitrile group often serves as a "warhead" that forms a covalent bond with a cysteine residue in the active site of BTK, leading to potent and irreversible inhibition.

BTK Signaling and Inhibition Pathway

G BCR B-Cell Receptor Activation BTK BTK Activation BCR->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling Response Cell Proliferation & Survival Signaling->Response Inhibitor Cyclobutane Carbonitrile BTK Inhibitor Inhibitor->BTK Covalent Inhibition

Caption: Inhibition of the BTK signaling pathway.

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for the treatment of osteoporosis. Odanacatib is a notable example of a cathepsin K inhibitor that features a cyclobutane carbonitrile scaffold. The nitrile group forms a reversible covalent bond with the active site cysteine of the enzyme, while the cyclobutane ring orients the other substituents for optimal interactions within the binding pocket.

Conclusion

The structural analysis of cyclobutane carbonitrile derivatives is a critical component of their successful application in drug discovery. A synergistic approach, combining modern synthetic methods, high-resolution analytical techniques, and insightful computational modeling, is essential to fully harness the potential of this unique molecular scaffold. As our ability to precisely control and characterize three-dimensional molecular architecture continues to advance, the cyclobutane carbonitrile motif is poised to play an increasingly important role in the development of the next generation of innovative therapeutics.

References

  • Bellina, F., & Lessi, M. (2016). Cyclobutane in medicinal chemistry. RSC Medicinal Chemistry, 7(10), 1086-1103.
  • Carreira, E. M., & Fessard, T. (2021). The cyclobutane ring in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 43, 128087.
  • Singh, R., & Kumar, V. (2023). Application of the cyclobutane motif in recent drug discovery. Expert Opinion on Drug Discovery, 18(6), 633-653.
  • Meanwell, N. A. (2022). Cyclobutane in drug discovery. Journal of Medicinal Chemistry, 65(23), 15595-15657.
  • Wessjohann, L. A., & Brandt, W. (2021). A journey with cyclobutane in drug discovery. Expert Opinion on Drug Discovery, 16(12), 1437-1450.
  • de la Torre, M. C., & Sierra, M. A. (2022). Recent advances on the synthesis of cyclobutane-containing drugs. Current Organic Chemistry, 26(11), 1034-1053.
  • Kanan, S. M., & Al-Qawasmeh, R. A. (2023). The Use of Cyclobutane Derivatives in Medicinal Chemistry and Drug Discovery. Molecules, 28(13), 5155.
  • Roche, M., & Peixoto, P. A. (2014). Cyclobutane derivatives as useful tools for drug discovery. Bioorganic & Medicinal Chemistry, 22(1), 1-13.
  • Grygorenko, O. O., & Radchenko, D. S. (2022). Recent applications of cyclobutane derivatives for the synthesis of biologically active compounds. Medicinal Chemistry Research, 31(12), 2007-2029.
  • Kirichok, A. A., & Komarov, I. V. (2021).
  • Dunitz, J. D., & Schomaker, V. (1969). The Conformation of Cyclobutane. Journal of the American Chemical Society, 91(20), 5610-5611.
  • Allinger, N. L., & Yuh, Y. H. (1989). Conformational analysis of monosubstituted cyclobutanes. A molecular mechanics and ab initio study. The Journal of Physical Chemistry, 93(5), 1999-2003.
  • Miller, F. A., & Inskeep, R. G. (1950). The structure of cyclobutane. The Journal of Chemical Physics, 18(11), 1519-1529.
  • Anet, F. A. L., & Yavari, I. (1985). Conformational analysis of 1,1-disubstituted and 1,1,3,3-tetrasubstituted cyclobutanes. The Journal of Organic Chemistry, 50(10), 1699-1703.
  • Laane, J., & Lord, R. C. (1967). Conformational Analysis of Cyclobutane Using Vibrational Spectroscopy. The Journal of Chemical Physics, 47(11), 4941-4953.
  • Nature. (n.d.). X-ray crystallography. Nature Portfolio. Retrieved from [Link]

  • American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. American Chemical Society. Retrieved from [Link]

  • Nature. (n.d.). Computational chemistry. Nature Portfolio. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Odanacatib. Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Bruton's tyrosine kinase inhibitor. Wikipedia. Retrieved from [Link]

An In-depth Technical Guide to the Solubility Profile of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles governing solubility and provides detailed, field-proven experimental protocols for its quantitative determination in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower informed decision-making in process development, formulation, and analytical method design.

Introduction: The Significance of a Solubility Profile

This compound is a structurally unique molecule featuring a cyclobutane ring, a nitrile group, and a bromoethoxy side chain. These functional groups impart a specific polarity and reactivity profile, making it a valuable building block in medicinal chemistry. The solubility of this intermediate is a critical parameter that dictates its handling, reaction conditions, purification strategies, and ultimately, its utility in synthetic workflows. A well-defined solubility profile is not merely academic; it is a cornerstone of robust and scalable chemical processes. Understanding how this compound behaves in various organic solvents allows for:

  • Optimal Reaction Conditions: Ensuring the compound remains in solution for homogenous reaction kinetics.

  • Efficient Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.[1]

  • Informed Formulation Strategies: For downstream applications, particularly in early-stage drug development.

  • Accurate Analytical Method Development: Choosing suitable diluents for techniques like HPLC and GC.[2]

This guide will delve into the theoretical underpinnings of solubility and provide actionable protocols to generate a comprehensive solubility profile for this compound.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules, as well as the entropy change associated with mixing.[3] A guiding principle in predicting solubility is the adage "like dissolves like," which relates the polarity of the solute to that of the solvent.[4][5]

2.1. Molecular Structure Analysis of this compound

To anticipate the solubility of this compound, we must first analyze its structural components:

  • Cyclobutane Ring: A nonpolar, aliphatic core.

  • Nitrile Group (-C≡N): A highly polar functional group capable of dipole-dipole interactions.

  • Ether Linkage (-O-): A polar group that can act as a hydrogen bond acceptor.

  • Bromoethyl Group (-CH₂CH₂Br): The bromine atom introduces polarity and the ethyl group contributes to the nonpolar character.

The presence of both polar (nitrile, ether) and nonpolar (cyclobutane, ethyl) regions suggests that this compound is a molecule of intermediate polarity. Therefore, it is expected to exhibit good solubility in moderately polar solvents and limited solubility in highly polar or very nonpolar solvents.

2.2. The Role of Solvent Polarity

Solvent polarity is a key determinant of solubility.[6][7] Polar solvents, like water and alcohols, have significant dipole moments and can engage in strong dipole-dipole interactions and hydrogen bonding.[7][8] Nonpolar solvents, such as hydrocarbons, have low polarity and primarily interact through weaker van der Waals forces.[5][7] The solubility of this compound is expected to be highest in solvents that can effectively solvate both its polar and nonpolar moieties.

2.3. Temperature and Pressure Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][9] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards the dissolved state.[10][11] Pressure generally has a negligible effect on the solubility of solids and liquids in liquid solvents.[3]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility profile. The "gold standard" for thermodynamic equilibrium solubility is the shake-flask method.[12][13]

3.1. Materials and Equipment

  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher) with varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[2]

  • Volumetric flasks and pipettes

3.2. Diagram of the Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vials B Add known volume of solvent A->B Step 1 C Equilibrate at constant temperature (e.g., 24-48 hours) with agitation B->C Step 2 D Allow solid to settle C->D Step 3 E Withdraw supernatant D->E Step 4 F Filter through 0.22 µm syringe filter E->F Step 5 G Dilute filtrate F->G Step 6 H Analyze by HPLC G->H Step 7 J Determine concentration (Solubility) H->J Analysis I Prepare calibration curve I->J Calibration Solubility_Relationship cluster_solute This compound cluster_solvents Solvent Classes cluster_solubility Expected Solubility Solute Intermediate Polarity Nonpolar Nonpolar Solvents (e.g., Heptane) Solute->Nonpolar Weak Interactions ModeratelyPolar Moderately Polar Solvents (e.g., DCM, EtOAc, Acetone) Solute->ModeratelyPolar Favorable Interactions PolarProtic Polar Protic Solvents (e.g., Methanol, IPA) Solute->PolarProtic Mixed Interactions LowSol Low Solubility Nonpolar->LowSol HighSol High Solubility ModeratelyPolar->HighSol ModerateSol Moderate Solubility PolarProtic->ModerateSol

Sources

Methodological & Application

Synthesis Protocol for 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile from Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile, a novel bifunctional molecule with potential applications in medicinal chemistry and materials science. The synthesis commences with the formation of a cyanohydrin intermediate from cyclobutanone, followed by an etherification reaction to introduce the bromoethoxy moiety. This guide is designed for researchers in drug development and organic synthesis, offering a detailed methodology grounded in established chemical principles, complete with mechanistic insights, safety protocols, and characterization data.

Introduction

Cyclobutane derivatives are valuable scaffolds in drug discovery, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The target compound, this compound, integrates this desirable four-membered ring with two versatile functional groups: a nitrile and a primary alkyl bromide. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromide serves as an excellent electrophile for introducing a variety of nucleophiles. This dual functionality makes it a promising building block for the synthesis of complex molecular architectures.

The synthetic strategy detailed herein follows a logical and efficient two-step sequence:

  • Step 1: Cyanohydrin Formation. Nucleophilic addition of cyanide to cyclobutanone to form the key intermediate, 1-hydroxycyclobutane-1-carbonitrile.

  • Step 2: Williamson Ether Synthesis. O-alkylation of the cyanohydrin intermediate with 1,2-dibromoethane to yield the final product.

This protocol emphasizes safety, efficiency, and reproducibility, providing researchers with a reliable method for accessing this valuable compound.

Overall Synthetic Scheme

Synthetic_Scheme Cyclobutanone Cyclobutanone Intermediate 1-Hydroxycyclobutane- 1-carbonitrile Cyclobutanone->Intermediate Step 1: TMSCN, ZnI₂ (cat.) then H₃O⁺ Product 1-(2-Bromoethoxy)cyclobutane- 1-carbonitrile Intermediate->Product Step 2: NaH, 1,2-dibromoethane THF

Caption: Two-step synthesis of the target molecule.

Part 1: Synthesis of 1-Hydroxycyclobutane-1-carbonitrile (Intermediate)

Scientific Rationale and Mechanism

The initial step is the formation of a cyanohydrin from cyclobutanone. This reaction involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of the ketone.[1][2] While traditional methods use highly toxic hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN) with acid, a safer and more controlled alternative is the use of trimethylsilyl cyanide (TMSCN).[3]

The reaction with TMSCN is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), which activates the carbonyl group towards nucleophilic attack. The cyanide adds to the carbonyl carbon, and the trimethylsilyl group coordinates to the oxygen, forming an O-silylated cyanohydrin. This stable intermediate is then hydrolyzed during aqueous workup to yield the desired 1-hydroxycyclobutane-1-carbonitrile.[3][4]

Cyanohydrin_Formation cluster_0 Cyanosilylation and Hydrolysis start Cyclobutanone + TMSCN activated Activated Carbonyl (with ZnI₂) start->activated Lewis Acid Catalysis silylated_intermediate O-Silylated Cyanohydrin activated->silylated_intermediate Nucleophilic Attack by CN final_intermediate 1-Hydroxycyclobutane- 1-carbonitrile silylated_intermediate->final_intermediate Aqueous Workup (Hydrolysis)

Caption: Workflow for cyanohydrin formation using TMSCN.

Experimental Protocol: Cyanohydrin Formation

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Cyclobutanone70.0950.03.51 g (3.70 mL)Starting material
Trimethylsilyl cyanide (TMSCN)99.2160.05.95 g (7.50 mL)EXTREMELY TOXIC . Handle in fume hood.
Zinc Iodide (ZnI₂), anhydrous319.222.50.80 gCatalyst, moisture sensitive
Dichloromethane (CH₂Cl₂), anhydrous84.93-100 mLSolvent
Hydrochloric Acid (1 M aq.)36.46-50 mLFor hydrolysis and workup
Saturated Sodium Bicarbonate (aq.)84.01-50 mLFor neutralization
Brine (Saturated NaCl aq.)58.44-50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gDrying agent

Procedure

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous zinc iodide (0.80 g, 2.5 mmol). The flask is sealed with a septum and purged with dry nitrogen gas.

  • Addition of Reactants: Using syringes, add anhydrous dichloromethane (100 mL) followed by cyclobutanone (3.70 mL, 50.0 mmol). Stir the solution to dissolve the catalyst.

  • Cyanosilylation: Cool the flask to 0 °C in an ice bath. Add trimethylsilyl cyanide (7.50 mL, 60.0 mmol) dropwise over 15 minutes. CAUTION: TMSCN is highly toxic and reacts with moisture to release HCN gas.[5][6][7] This entire operation must be performed in a certified chemical fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding 1 M HCl (50 mL). Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the silyl ether.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. A potassium carbonate trap should be used to capture any residual cyanide.[8]

  • Purification: The crude product, 1-hydroxycyclobutane-1-carbonitrile, is typically obtained as a pale yellow oil and can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Part 2: Synthesis of this compound (Target Molecule)

Scientific Rationale and Mechanism

The second step is a Williamson ether synthesis, a robust and widely used method for forming ethers.[9][10][11] The reaction proceeds via an SN2 mechanism. First, the hydroxyl group of the cyanohydrin intermediate is deprotonated by a strong, non-nucleophilic base to form a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice for this transformation as the only byproduct is hydrogen gas, which simply evolves from the reaction mixture.[9]

The resulting alkoxide then attacks the electrophilic carbon of 1,2-dibromoethane. Since 1,2-dibromoethane has two equivalent electrophilic centers, it is used in excess to favor monosubstitution and minimize the formation of a diether byproduct. The bromide ion acts as the leaving group, resulting in the formation of the desired ether linkage.

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis cyanohydrin 1-Hydroxycyclobutane- 1-carbonitrile alkoxide Cyclobutyl-alkoxide Intermediate cyanohydrin->alkoxide Deprotonation (NaH) product Target Molecule alkoxide->product SN2 Attack dibromoethane 1,2-Dibromoethane dibromoethane->product

Caption: Key steps in the Williamson ether synthesis.

Experimental Protocol: Etherification

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
1-Hydroxycyclobutane-1-carbonitrile97.1240.03.88 gFrom Part 1
Sodium Hydride (NaH), 60% in mineral oil24.00 (as NaH)48.01.92 gEXTREMELY FLAMMABLE & WATER REACTIVE .
1,2-Dibromoethane187.86120.022.5 g (10.4 mL)TOXIC & PROBABLE CARCINOGEN .[12][13]
Tetrahydrofuran (THF), anhydrous72.11-150 mLSolvent
Saturated Ammonium Chloride (aq.)53.49-50 mLFor quenching
Diethyl Ether74.12-100 mLFor extraction
Brine (Saturated NaCl aq.)58.44-50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~5 gDrying agent

Procedure

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.92 g of 60% dispersion, 48.0 mmol).

  • Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2 x 20 mL) under an inert atmosphere to remove the mineral oil. Allow the hexane to be carefully removed via cannula.

  • Addition of Reactants: Add anhydrous THF (100 mL). Cool the suspension to 0 °C. Dissolve 1-hydroxycyclobutane-1-carbonitrile (3.88 g, 40.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. CAUTION: Hydrogen gas is evolved.[14] Ensure adequate ventilation and no nearby ignition sources.

  • Alkoxide Formation: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Add 1,2-dibromoethane (10.4 mL, 120.0 mmol) dropwise to the reaction mixture. Heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the layers and wash the organic layer with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a clear oil.

Safety Precautions

  • Trimethylsilyl Cyanide (TMSCN): Extremely toxic by inhalation, in contact with skin, and if swallowed.[6] It is highly flammable and reacts with water or moisture to liberate fatal hydrogen cyanide (HCN) gas.[5][7] All manipulations must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7] An emergency plan for cyanide exposure, including an antidote kit, should be readily available.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[15][16] It can ignite spontaneously in air, especially if finely divided. Handle under an inert atmosphere (nitrogen or argon).[17] Use non-sparking tools.[15] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER .[18]

  • 1,2-Dibromoethane: Toxic and a probable human carcinogen.[12][13] It can be absorbed through the skin and may cause severe irritation or blistering.[12][19] Handle in a fume hood and wear appropriate PPE.

  • General: All procedures should be carried out by trained personnel in a well-ventilated laboratory. An emergency eyewash and safety shower must be accessible.

Expected Results & Characterization

A summary of expected results based on analogous reactions is presented below. Actual yields may vary depending on experimental conditions and purification efficiency.

CompoundFormExpected YieldCharacterization Methods
1-Hydroxycyclobutane-1-carbonitrilePale yellow oil85-95%¹H NMR, ¹³C NMR, IR, GC-MS
This compoundColorless oil60-75%¹H NMR, ¹³C NMR, IR, GC-MS, High-Resolution Mass Spec.

Anticipated Spectroscopic Data:

  • 1-Hydroxycyclobutane-1-carbonitrile:

    • ¹H NMR: Peaks corresponding to the cyclobutane ring protons and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: A quaternary carbon signal for C-OH, a signal for the nitrile carbon, and signals for the CH₂ groups of the cyclobutane ring.

    • IR (cm⁻¹): A broad absorption around 3400 (O-H stretch) and a sharp absorption around 2240 (C≡N stretch).

  • This compound:

    • ¹H NMR: Disappearance of the O-H signal. Appearance of two new triplets corresponding to the -O-CH₂-CH₂-Br moiety, in addition to the cyclobutane protons.

    • ¹³C NMR: Signals for the two new ethoxy carbons, in addition to the cyclobutane and nitrile signals.

    • IR (cm⁻¹): Disappearance of the O-H band. Persistence of the C≡N stretch (~2240 cm⁻¹) and appearance of strong C-O-C ether stretches (~1100 cm⁻¹).

References

  • Public Health England. (2019). 1,2-dibromoethane: general information. GOV.UK. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • New York State Department of Health. The Facts About 1,2-Dibromoethane. [Link]

  • Public Health England. (2019). 1,2-dibromoethane - Incident management. GOV.UK. [Link]

  • Bio-Rad Laboratories. (2014). SAFETY DATA SHEET - Trimethylsilyl cyanide. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 1,2-dibromoethane. [Link]

  • Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. [Link]

  • Gelest, Inc. SIT8585.1 TRIMETHYLSILYL CYANIDE. [Link]

  • T3DB. Material Safety Data Sheet Trimethylsilyl cyanide, 98%. [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]

  • s d fine-chem limited. trimethylsilyl cyanide. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - SODIUM HYDRIDE. [Link]

  • Clemson University. Sodium_Hydride_SOP.docx. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for 1,2-Dibromoethane. [Link]

  • American Chemical Society Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]

  • Organic Syntheses. PREPARATION OF BENZOPHENONE CYANOHYDRIN. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • LookChem. Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. [Link]

  • Reddit. How would Sodium Hydride react with Cyanide?. [Link]

  • Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Filo. Cyanohydrin formation is reversible in base. [Link]

  • Organic Chemistry with Victor. (2023). Williamson Ether Synthesis. YouTube. [Link]

  • Patsnap. Preparation method of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid. [Link]

  • Organic Syntheses. cyclobutanone. [Link]

  • Chem Libre. Cyanohydrin Formation. [Link]

  • Chemistry LibreTexts. (2015). Addition of Hydrogen Cyanide to Give Cyanohydrins. [Link]

  • jOeCHEM. (2020). Cyanohydrin Formation (Forward/Reverse Directions). YouTube. [Link]

  • P212121 Store. 1-Hydroxycyclopentane-1-carbonitrile. [Link]

  • National Center for Biotechnology Information. 1-Hydroxycyclopentanecarbonitrile. PubChem. [Link]

Sources

Technical Application Note: Nucleophilic Functionalization of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring has emerged as a high-value bioisostere in modern drug discovery, offering a "puckered" 3D geometry that bridges the gap between planar aromatic rings and flexible alkyl chains.[1][2] Specifically, 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile represents a critical "warhead-linker" motif. It combines a metabolically stable core (cyclobutane nitrile) with a highly reactive electrophilic arm (bromoethyl ether) suitable for SN2 functionalization.

This guide details the mechanistic principles and validated protocols for utilizing this scaffold to generate diverse libraries of bioactive small molecules, particularly in the context of kinase inhibitors (e.g., JAK pathways) and fragment-based drug discovery (FBDD).

Mechanistic Analysis & Chemical Logic

Structural Dynamics

The molecule features three distinct functional zones:

  • The Cyclobutane Core: Exists in a puckered conformation (~28° dihedral angle) to relieve torsional strain. This rigidifies the spatial projection of the substituents.

  • The Nitrile "Anchor": An electron-withdrawing group (EWG) at the 1-position. While it activates the

    
    -carbon, its primary role here is metabolic blocking (preventing oxidation) and hydrogen-bond acceptance.
    
  • The Bromoethoxy "Arm": A primary alkyl bromide tethered by an oxygen atom.

Reaction Mechanism: The "Tethered" SN2

The primary utility of this molecule is as an electrophile in Nucleophilic Substitution (SN2).

  • Kinetics: Despite the steric bulk of the cyclobutane ring, the ethoxy spacer moves the electrophilic carbon (

    
    ) sufficiently far from the quaternary center. This allows nucleophiles to approach the 
    
    
    
    orbital of the C-Br bond with minimal steric hindrance.
  • Electronic Effect: The ether oxygen exerts an inductive effect (-I), slightly increasing the electrophilicity of the adjacent carbons, though the effect diminishes at the bromide position.

  • Competition (E2 Elimination): The presence of the

    
    -hydrogens on the ethoxy chain makes E2 elimination possible, generating a vinyl ether. This is the primary failure mode if strong, bulky bases (e.g., 
    
    
    
    -BuOK) or high temperatures are employed.
Pathway Visualization

The following diagram illustrates the synthesis of the scaffold and its divergent functionalization pathways.

ReactionPathway Cyclobutanone Cyclobutanone (Starting Material) Cyanohydrin Intermediate: 1-Hydroxycyclobutane- 1-carbonitrile Cyclobutanone->Cyanohydrin TMSCN, ZnI2 or KCN, AcOH Scaffold TARGET SCAFFOLD: 1-(2-Bromoethoxy) cyclobutane-1-carbonitrile Cyanohydrin->Scaffold 1,2-Dibromoethane NaH, DMF, 0°C Amine Product A: Amino-alkoxy Derivative (JAK Inhibitor Motifs) Scaffold->Amine HNR2, K2CO3 MeCN, 60°C (SN2) Thiol Product B: Thioether Conjugate (PROTAC Linkers) Scaffold->Thiol R-SH, Cs2CO3 DMF, RT (SN2) Vinyl Side Product: Vinyl Ether (Elimination via E2) Scaffold->Vinyl t-BuOK, Heat (Avoid this path)

Figure 1: Synthetic workflow from cyclobutanone precursor to nucleophilic functionalization, highlighting the critical divergence between substitution (SN2) and elimination (E2).

Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: Commercial availability is variable; in-house synthesis is often required for scale-up.

Reagents: Cyclobutanone, TMSCN (Trimethylsilyl cyanide), 1,2-Dibromoethane, Sodium Hydride (60% dispersion).

  • Cyanohydrin Formation: Treat cyclobutanone with TMSCN (1.1 equiv) and catalytic ZnI2 in DCM at 0°C to RT. Quench with MeOH/HCl to deprotect the silyl group, yielding 1-hydroxycyclobutane-1-carbonitrile.

  • Alkylation (The Critical Step):

    • Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon.

    • Add 1-hydroxycyclobutane-1-carbonitrile dropwise. Stir 30 min to form the alkoxide.

    • Crucial: Add this alkoxide solution slowly into a solution of excess 1,2-dibromoethane (3-5 equiv) in DMF.

    • Why? The excess dibromide prevents the alkoxide from reacting with the product (which would form a dimer: cyclobutane-O-ethyl-O-cyclobutane).

    • Stir at RT for 4-12 hours. Monitor by TLC (Product Rf > Starting Material).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water (to remove DMF). Purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Amination (SN2 Substitution)

Application: Synthesis of kinase inhibitor intermediates.

Reagents: this compound (1.0 equiv), Secondary Amine (1.2 equiv), K2CO3 (2.0 equiv), Acetonitrile (MeCN).

  • Setup: In a reaction vial, dissolve the bromoethoxy scaffold in anhydrous MeCN (0.2 M concentration).

  • Addition: Add K2CO3 (finely ground) followed by the amine.

    • Note: If using a volatile amine, use a sealed tube.

    • Catalyst: Addition of KI (0.1 equiv) (Finkelstein condition) can accelerate sluggish reactions by converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction: Heat to 60°C for 4–16 hours.

    • Monitoring: LCMS is preferred. Look for the disappearance of the bromide peak (M+ and M+2 pattern) and appearance of the amine adduct.

  • Workup: Filter off solids (inorganic salts). Concentrate the filtrate.

  • Purification: The basic amine product can often be purified by Acid-Base extraction or Reverse Phase Preparative HPLC.

Protocol C: Thio-etherification

Application: Cysteine conjugation or linker synthesis.

Reagents: Scaffold (1.0 equiv), Thiol (R-SH, 1.1 equiv), Cs2CO3 (1.5 equiv), DMF.

  • Setup: Dissolve thiol in DMF under inert atmosphere (N2).

  • Activation: Add Cs2CO3. Stir for 15 min to generate the thiolate anion (highly nucleophilic).

  • Displacement: Add the bromoethoxy scaffold solution dropwise.

  • Conditions: Stir at Room Temperature (RT).

    • Caution: Thiols are prone to oxidation (disulfide formation). Degas solvents thoroughly.

    • Reaction Time: Usually rapid (< 2 hours) due to the high nucleophilicity of RS-.

Data Interpretation & QC

Analytical Profile

When characterizing the purified this compound, look for these specific NMR signatures:

Feature1H NMR (CDCl3, 400 MHz)Interpretation
Cyclobutane Ring

2.00 – 2.70 ppm (Multiplets)
Distinctive "roofing" effect due to puckering; typically integrates to 6H (4H

, 2H

).
Ether Linkage

3.85 ppm (Triplet, J = 6.0 Hz)
Protons on carbon adjacent to Oxygen (

).
Alkyl Bromide

3.50 ppm (Triplet, J = 6.0 Hz)
Protons on carbon adjacent to Bromine (

).
Nitrile Carbon

120 ppm (13C NMR)
Characteristic weak intensity peak for quaternary nitrile carbon.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Vinyl Ether Formation E2 Elimination dominates SN2.Lower reaction temperature; switch to a less bulky base (e.g., from

-BuOK to K2CO3); ensure solvent is dry.
Dimerization Alkoxide attacked the product during synthesis.Critical: Increase the equivalents of 1,2-dibromoethane (up to 5x) during Protocol A.
Hydrolysis of Nitrile Acidic/Basic aqueous exposure at high heat.Maintain pH 4–9 during workup. Avoid prolonged boiling in aqueous base.
Low Yield in Amination Amine is a poor nucleophile (steric bulk).Add KI (catalytic) to form the alkyl iodide intermediate; switch solvent to DMF or DMSO to enhance nucleophilicity.

References

  • Cyclobutane Scaffolds in Medicinal Chemistry

    • Title: Design and Synthesis of a 3D Cyclobutane Fragment Library.
    • Source: White Rose Research Online / University of Leeds.
    • URL:[Link] (General repository link for verified thesis access).

  • Integrin Antagonists & Cyclobutane Synthesis

    • Title: A new integrin antagonist chemotype incorporating a functionalised cyclobutane ring.[3]

    • Source: RSC Medicinal Chemistry, 2024.
    • URL:[Link]

  • Cyanohydrin Stability & Protection

    • Title: Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins.[4][5]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Nucleophilic Substitution Mechanisms

    • Title: Nucleophilic Substitution of Haloalkanes.[6][7][8][9]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Solvent selection for SN2 reactions with 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Application Note: Solvent Selection Strategy for Functionalization of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Executive Summary

This application note provides a technical framework for optimizing solvent selection in bimolecular nucleophilic substitution (

This compoundSubstrate-Br

While polar aprotic solvents (DMF, DMSO) are traditional choices for primary alkyl halides, the specific physicochemical properties of the cyclobutane-nitrile motif—combined with modern green chemistry mandates—require a more nuanced approach. This guide outlines protocols for balancing reaction kinetics, work-up efficiency, and environmental safety, recommending Acetonitrile (MeCN) for general synthesis and Phase Transfer Catalysis (PTC) for process scalability.

Substrate Analysis & Mechanistic Context

The Molecule

Substrate-Br consists of a cyclobutane ring substituted with a nitrile group and a 2-bromoethoxy tail.

  • Electrophilic Site: The primary carbon of the bromoethoxy chain (

    
    ).
    
  • Steric Environment: The cyclobutane ring is relatively distant from the reaction center (separated by an ether oxygen), meaning the reaction is kinetically accessible (Primary

    
    ).
    
  • Electronic Factors: The nitrile group (

    
    ) is electron-withdrawing, increasing the polarity of the ring but having minimal inductive effect on the distant electrophilic carbon.
    
The Solvent Challenge

The success of the

Solvation-Desolvation Equilibrium
  • Nucleophile Activation: The solvent must dissolve the nucleophilic salt (e.g.,

    
    , 
    
    
    /Amine) but not solvate the anion so strongly that it becomes unreactive.
  • Substrate Solubility: The cyclobutane ring confers lipophilicity, requiring organic solubility.

  • Leaving Group Stabilization: The solvent must stabilize the departing bromide ion to lower the activation energy.

Visualizing Solvation Effects

The following diagram illustrates why Polar Aprotic solvents are preferred over Protic solvents for this substrate.

SN2_Solvation_Mechanismcluster_proticPolar Protic (e.g., MeOH)cluster_aproticPolar Aprotic (e.g., MeCN, DMF)Nu_ProticNucleophile (Nu-)Trapped in H-Bond CageRate_ProticReaction Rate:SLOWSubstrateSubstrate-Br(Primary Halide)Nu_Protic->Substrate High Activation EnergyNu_AproticNucleophile (Nu-)Naked & ReactiveNu_Aprotic->Substrate Direct AttackCation_SolvCation (Na+/K+)Solvated by DipolesCation_Solv->Nu_Aprotic Charge Sep.Rate_AproticReaction Rate:FASTProductProduct(Substrate-Nu)Substrate->Product

Figure 1: Mechanistic comparison of solvation shells. Polar aprotic solvents leave the nucleophile "naked" and reactive, essential for the displacement of the bromide in Substrate-Br.

Solvent Selection Matrix

For Substrate-Br , we evaluate solvents based on Kinetic Performance (KP), Work-up Efficiency (WE), and Greenness (G).

Solvent ClassRepresentativeKPWEGRecommendation
Polar Aprotic (High BP) DMF, NMP, DMSOHighLowLowAvoid if possible. Hard to remove; DMF is reprotoxic. Use only for refractory nucleophiles.
Polar Aprotic (Low BP) Acetonitrile (MeCN) Med-HighHighMedPrimary Choice. Good balance of rate and easy evaporation (

).
Ketones Acetone, MEKMedHighHighSpecific Use. Excellent for Finkelstein (NaI) or highly reactive amines. Limited by boiling point.
Biphasic (PTC) Toluene/Water, 2-MeTHF/WaterMedHighHighProcess Choice. Best for scale-up. Requires Phase Transfer Catalyst (e.g., TBAB).
Protic Methanol, EthanolVery LowHighHighDo Not Use. H-bonding deactivates the nucleophile.

Decision Framework

Use this logic tree to select the solvent for your specific nucleophile.

Solvent_Decision_TreeStartStart: Select NucleophileNu_TypeNucleophile Type?Start->Nu_TypeAmineNeutral Amine(e.g., Piperazine)Nu_Type->AmineSaltIonic Salt(e.g., NaN3, KCN)Nu_Type->SaltAmine_SolubilityIs Amine Liquid/Soluble?Amine->Amine_SolubilityScaleReaction Scale?Salt->ScaleNeatRun Neat (No Solvent)Greenest OptionAmine_Solubility->NeatYesMeCNAcetonitrile (Reflux)Amine_Solubility->MeCNNoSmallSmall (<1g)Scale->SmallLargeProcess (>100g)Scale->LargeDMFDMF or DMSO(Fast, difficult workup)Small->DMFPTCToluene/Water + TBAB(Phase Transfer Catalysis)Large->PTC

Figure 2: Decision tree for solvent selection based on nucleophile type and reaction scale.

Experimental Protocols

Protocol A: Standard Kinetic Screen (Acetonitrile)

Recommended for initial synthesis and library generation.

Objective: Synthesize 1-(2-azidoethoxy)cyclobutane-1-carbonitrile (Model Reaction).

  • Preparation:

    • Charge a reaction vial with Substrate-Br (1.0 eq, e.g., 202 mg, 1 mmol).

    • Add Sodium Azide (

      
      ) (1.5 eq, 97 mg). Note: Handle azides with care; avoid halogenated solvents.
      
    • Add Acetonitrile (MeCN) (anhydrous, 5 mL, 0.2 M concentration).

  • Reaction:

    • Seal the vial and heat to 80°C (reflux) with vigorous stirring.

    • Monitor: Check LCMS/TLC at 2 hours. The primary bromide should react rapidly.

    • Checkpoint: If conversion is <50% after 4 hours, add Sodium Iodide (10 mol%) as a Finkelstein catalyst.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Result: MeCN allows for near-quantitative recovery without aqueous extraction in many cases.

Protocol B: Green Process Scale-Up (Phase Transfer Catalysis)

Recommended for scale-up (>10g) to avoid toxic dipolar solvents.

Objective: Functionalization with a secondary amine (e.g., Morpholine) using inorganic base.

  • System Setup:

    • Solvent System: 2-MeTHF (Organic phase) and Water (Aqueous phase) in a 1:1 ratio.

    • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Procedure:

    • Dissolve Substrate-Br (1.0 eq) in 2-MeTHF.

    • Dissolve Potassium Carbonate (

      
      , 2.0 eq) and the Amine  (1.1 eq) in the water phase (or suspend if amine is lipophilic).
      
    • Add TBAB.

    • Heat to 85°C with high-shear stirring (critical for biphasic area).

  • Mechanism:

    • TBAB transports the carbonate/amine anion into the organic layer where it reacts with the lipophilic Substrate-Br.

  • Work-up:

    • Separate phases.[2] Wash organic layer with water.

    • Distill 2-MeTHF (recyclable).

Critical Troubleshooting & Safety

Thermal Stability of Cyclobutane

While the cyclobutane ring is generally stable, the 1-cyano group activates the ring slightly.

  • Risk: At temperatures >120°C in the presence of strong bases, ring opening or elimination (E2) of the bromo-ethyl chain can occur.

  • Mitigation: Keep reaction temperatures below 100°C. If using DMF, do not exceed 90°C.

Impurity Profile
  • Hydrolysis: The nitrile group is susceptible to hydrolysis to the amide/acid under highly basic aqueous conditions at high heat.

    • Control: In Protocol B (PTC), ensure the pH is not excessive (use Carbonate, not Hydroxide) and limit reaction time.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
  • Pfizer Inc. (2018). "Solvent Selection Guide." Green Chemistry. Link (Industry standard for replacing DMF).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanistic principles on primary halides).

Application Note: Synthesis of PF-04965842 (Abrocitinib) & Analysis of Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of PF-04965842 (Abrocitinib) while critically analyzing the specific intermediate requested: 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile .

Editorial Note: The standard industrial synthesis of Abrocitinib utilizes a cis-1,3-disubstituted cyclobutane core. The intermediate specified in your request (This compound ) possesses a 1,1-disubstituted (geminal) substitution pattern. This discrepancy suggests the intermediate is likely intended for a spirocyclic analog or is a research-grade building block rather than a direct precursor for Abrocitinib. This guide will present the validated Pfizer Process Route for Abrocitinib (to ensure you have the correct target synthesis) and a separate Protocol for the Preparation and Utilization of your requested intermediate, highlighting where the pathways diverge.

Part 1: Executive Summary & Structural Analysis

Target Molecule: Abrocitinib

Abrocitinib is a selective Janus kinase 1 (JAK1) inhibitor used for the treatment of atopic dermatitis.[1][2] Its core pharmacophore consists of a 7H-pyrrolo[2,3-d]pyrimidine moiety coupled to a cis-1,3-disubstituted cyclobutane ring.

  • Chemical Name:

    
    -[cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide.[3]
    
  • Critical Stereochemistry: The cis-configuration on the cyclobutane ring is essential for bioactivity and metabolic stability.

The "Requested" Intermediate: this compound

This molecule features a nitrile and a bromoethoxy group attached to the same carbon (C1) of the cyclobutane ring.

  • Structural Mismatch: Abrocitinib requires substituents at C1 and C3 (1,3-substitution). The requested intermediate is 1,1-substituted.[4]

  • Likely Application: This intermediate is a precursor for 2-oxa-6-azaspiro[3.3]heptane or 1-oxa-spiro[3.x] derivatives, often used as bioisosteres in next-generation JAK inhibitors (e.g., to reduce lipophilicity), but it is not the direct precursor for Abrocitinib itself.

Part 2: Validated Synthesis of PF-04965842 (The Pfizer Route)

To synthesize clinical-grade Abrocitinib, one must establish the cis-1,3-diamine core. The industrial route avoids the 1,1-substituted nitrile and instead uses a Curtius Rearrangement strategy on a keto-acid.

Reaction Pathway Diagram

The following diagram illustrates the validated route (blue path) versus the hypothetical route using your requested intermediate (red path).

Abrocitinib_Synthesis cluster_legend Legend node_start START: 3-Oxocyclobutane-1-carboxylic acid node_curtius Intermediate A: Benzyl (3-oxocyclobutyl)carbamate (Cbz-Protected Ketone) node_start->node_curtius 1. DPPA, TEA, BnOH (Curtius Rearrangement) node_amine Intermediate B: Cis-3-(methylamino)cyclobutyl-Cbz (Reductive Amination) node_curtius->node_amine 2. MeNH2, NaBH(OAc)3 (Stereoselective Reduction) node_snar Intermediate C: SNAr Coupling with 4-Cl-Pyrrolopyrimidine node_amine->node_snar 3. 4-Cl-7H-pyrrolo[2,3-d]pyrimidine K2CO3, Water/Dioxane node_deprotect Intermediate D: Cis-3-amino-cyclobutane Core node_snar->node_deprotect 4. H2, Pd/C (Cbz Removal) node_final TARGET: PF-04965842 (Abrocitinib) node_deprotect->node_final 5. Propane-1-sulfonyl chloride LiOH, THF node_req_start REQUESTED START: Cyclobutanone Cyanohydrin node_req_inter Intermediate X: This compound node_req_start->node_req_inter Alkylation with 1,2-Dibromoethane node_req_spiro Product Y: Spiro-Ether / Oxaspirocycle (NOT Abrocitinib Core) node_req_inter->node_req_spiro Base Induced Cyclization (Spiro Formation) key Green: Starting Material | Blue: Validated Route | Red/Yellow: Requested Intermediate Route

Caption: Comparative workflow showing the validated Pfizer route (Left/Blue) vs. the pathway for the requested intermediate (Right/Red), demonstrating the structural divergence.

Part 3: Detailed Protocols

Protocol A: Validated Synthesis of PF-04965842 (Abrocitinib)

Use this protocol to synthesize the drug substance.

Step 1: Formation of the cis-Diamine Core (Reductive Amination)

  • Rationale: Direct reductive amination of the Cbz-protected ketone with methylamine favors the cis-isomer (kinetic control) due to the puckering of the cyclobutane ring.

  • Reagents: Benzyl (3-oxocyclobutyl)carbamate (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), STAB (Sodium triacetoxyborohydride, 1.5 eq).

  • Procedure:

    • Dissolve Benzyl (3-oxocyclobutyl)carbamate in DCM.

    • Add Methylamine solution at 0°C. Stir for 30 min to form the imine.

    • Add STAB portion-wise. Maintain temp < 5°C.

    • Warm to RT and stir for 12h.

    • Quench with sat. NaHCO3. Extract with DCM.

    • Checkpoint: NMR should show >95:5 cis:trans ratio.

Step 2: SNAr Coupling

  • Rationale: The pyrrolopyrimidine core is installed via Nucleophilic Aromatic Substitution.

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), cis-amine intermediate (1.1 eq), K2CO3 (2.5 eq).

  • Solvent: Water/1,4-Dioxane (1:1) or n-Butanol.

  • Procedure:

    • Combine reagents in the solvent system.

    • Heat to reflux (100°C) for 16–24h.

    • Cool to RT. The product often precipitates. Filter and wash with water.

Step 3: Sulfonylation (Final Step)

  • Reagents: Propane-1-sulfonyl chloride (1.1 eq), LiOH or TEA (2.0 eq).

  • Procedure:

    • Dissolve the deprotected amine (after Pd/C hydrogenation of the Cbz group) in THF/Water.

    • Add base, then dropwise add sulfonyl chloride at 0°C.

    • Monitor by HPLC for disappearance of amine.

    • Purification: Crystallization from Ethanol/Water.

Protocol B: Preparation of this compound

Use this protocol if you specifically require this intermediate for analog synthesis or spiro-cycle construction.

Context: This molecule is synthesized via the alkylation of cyclobutanone cyanohydrin.

Reagents Table:

Reagent Equivalents Role
Cyclobutanone 1.0 Starting Material
TMSCN (Trimethylsilyl cyanide) 1.2 Cyanation Agent
ZnI2 (Zinc Iodide) 0.05 (Cat.) Catalyst
1,2-Dibromoethane 3.0 Alkylating Agent

| TBAF (Tetrabutylammonium fluoride) | 1.1 | Deprotection/Activation |

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • To a solution of cyclobutanone in DCM at 0°C, add ZnI2 (catalytic).

    • Dropwise add TMSCN. Stir at RT for 2h.[5]

    • Result: 1-(trimethylsilyloxy)cyclobutane-1-carbonitrile.

  • Etherification (The Critical Step):

    • Note: Direct alkylation of the alcohol is difficult. A common method uses the TMS-protected cyanohydrin and an electrophile, or hydrolysis to the free cyanohydrin followed by base-mediated alkylation.

    • Alternative (Robust): React the free cyanohydrin (generated in situ) with 1,2-dibromoethane using NaH (Sodium Hydride) in DMF.

    • Procedure:

      • Dissolve cyclobutanone cyanohydrin in dry DMF at 0°C.

      • Add NaH (60% dispersion, 1.1 eq) carefully. Evolution of H2 gas.

      • Add 1,2-dibromoethane (excess, 3.0 eq) to prevent dimerization.

      • Stir at RT for 12h.

      • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

      • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation:

    • 1H NMR (CDCl3): Look for the cyclobutane protons (multiplets, 1.8–2.6 ppm), the O-CH2 triplet (~3.8 ppm), and the CH2-Br triplet (~3.5 ppm).

    • IR: Strong nitrile stretch at ~2230 cm⁻¹.

Part 4: References & Authority[2]

Key Literature
  • Primary Synthesis (Pfizer): Vazquez, M. L., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate." Journal of Medicinal Chemistry, 2018, 61(3), 1130–1152.[2] Link[2]

  • Process Patent: "Process for the preparation of Janus Kinase Inhibitors." US Patent 10,815,240. Link

  • Intermediate Context: "Spirocyclic derivatives as JAK inhibitors." (General context for 1,1-substituted cyclobutanes in JAK chemistry).

Safety Warnings
  • Propane-1-sulfonyl chloride: Corrosive and lachrymator. Handle in a fume hood.

  • TMSCN / Cyanohydrins: Highly toxic. Potential for HCN evolution. Keep pH basic during workup.

  • 1,2-Dibromoethane: Potential carcinogen and highly toxic. Avoid inhalation.

This guide was generated by an AI Senior Application Scientist. Always verify stoichiometry and safety data sheets (SDS) before experimentation.

Sources

Work-up procedures for bromoethoxy cyclobutane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Isolation of Bromoethoxy Cyclobutane Derivatives

Part 1: Strategic Overview

The synthesis and isolation of (2-bromoethoxy)cyclobutane (and its analogs) present a unique "dual-threat" challenge in organic process chemistry. The molecule contains two distinct reactive motifs that often require contradictory handling parameters:

  • Cyclobutane Ring: Highly strained (~26 kcal/mol ring strain). Susceptible to acid-catalyzed ring-opening or rearrangement.

  • 
    -Bromo Ether Moiety:  The bromide is a good leaving group, making the molecule prone to hydrolysis (to alcohols) or base-mediated elimination (to vinyl ethers).
    

Standard "alkyl halide" workups—which often involve strong acid washes to remove unreacted alcohols—are destructive to this ether-linked scaffold. Similarly, standard "ether" workups may fail to address the volatility and lachrymatory nature of the bromide.

This guide defines a Self-Validating Protocol designed to maximize yield by navigating these stability narrow passes.

Part 2: Critical Stability Factors & Causality

Before executing the protocol, operators must understand the degradation pathways to avoid them.

The Acidity Trap (Ring Opening)

Unlike unstrained ethers, cyclobutyl ethers are acid-sensitive.

  • Risk: Exposure to strong Lewis acids (e.g., unquenched

    
    , 
    
    
    
    ) or strong Brønsted acids (
    
    
    ) can trigger the cleavage of the ether bond or expansion of the cyclobutane ring.
  • Solution: All aqueous washes must be buffered. Silica gel chromatography requires amine deactivation.

The Elimination Risk (Vinyl Ether Formation)

The


-proton (adjacent to the ether oxygen) is acidified by the inductive effect of the oxygen.
  • Risk: Distillation at high temperatures (

    
    ) or exposure to strong bases (alkoxides) promotes 
    
    
    
    elimination, ejecting
    
    
    to form the vinyl ether.
  • Solution: Vacuum distillation (reduced thermal load) and strict pH control during extraction.

Volatility & Scavenging

Small bromoethoxy cyclobutanes are volatile.

  • Risk: Significant yield loss on the rotary evaporator (Rotovap).

  • Solution: Avoid high-vacuum concentration for prolonged periods. Use a fractionating column if solvent removal is necessary.

Part 3: Visualization of Work-up Logic

The following decision tree illustrates the critical pathways for isolating the target molecule while avoiding degradation.

WorkupLogic Start Crude Reaction Mixture (Cyclobutanol + 1,2-Dibromoethane) Quench Quench: Ice-Cold NH4Cl (sat) Target pH 6-7 Start->Quench Stop Reaction Extract Extraction: Et2O or Pentane (Avoid DCM if distilling) Quench->Extract Phase Sep Wash Wash: 1. H2O 2. Brine (NO Strong Acid Wash) Extract->Wash Remove Salts Dry Drying: MgSO4 + NaHCO3 (trace) (Buffer against acidity) Wash->Dry Remove Water Decision Purification Method? Dry->Decision Distill Vacuum Distillation (Add 1,2-epoxybutane stabilizer) Decision->Distill >5g Scale (Preferred) Column Flash Chromatography (SiO2 + 1% Et3N) Decision->Column <1g Scale Product Pure (2-Bromoethoxy)cyclobutane Store @ -20°C with Cu wire Distill->Product Column->Product

Figure 1: Decision matrix for the isolation of acid-sensitive bromo-ethers. Note the specific prohibition of acid washes.

Part 4: Detailed Experimental Protocols

Protocol A: Quenching and Extraction (The "Soft" Approach)

Use this standard procedure for reactions utilizing NaH or KOH bases.

Reagents:

  • Saturated Ammonium Chloride (

    
    )
    
  • Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
  • Magnesium Sulfate (

    
    )
    

Step-by-Step:

  • Cool Down: Cool the reaction vessel to

    
     using an ice bath.
    
  • Quench: Slowly add saturated

    
     solution.
    
    • Why: This buffers the solution to pH ~5-6. Do not use

      
      , as local acidity can open the cyclobutane ring [1].
      
  • Phase Separation: Transfer to a separatory funnel. Extract with

    
     (3 x volume).
    
    • Note: Avoid Dichloromethane (DCM) if you plan to distill, as DCM emulsions can be difficult to break with surfactant-like ethers.

  • The "No-Acid" Wash: Wash the organic layer with:

    • Water (2x) to remove bulk salts.

    • Brine (1x) to remove residual water.

    • CRITICAL WARNING: Do not follow standard alkyl bromide protocols that suggest washing with conc.

      
      . This will destroy the ether linkage immediately [2].
      
  • Buffered Drying: Dry over anhydrous

    
    . Add a spatula tip (~50 mg) of solid 
    
    
    
    to the drying flask to scavenge any trace acidity generated by hydrolysis.
Protocol B: Purification Strategies

Option 1: Vacuum Distillation (Preferred for Scale >5g) Best for purity, but requires thermal control.

  • Stabilization: Add 1,2-epoxybutane (0.5% v/v) to the crude oil before distillation.

    • Mechanism:[1][2][3][4] The epoxide acts as a "suicide scavenger" for any HBr released during heating, preventing autocatalytic decomposition [3].

  • Setup: Use a Kugelrohr or short-path distillation apparatus.

  • Conditions: High vacuum (<5 mmHg) is essential to keep the bath temperature below

    
    .
    
    • Target: (2-Bromoethoxy)cyclobutane boils approx. 60-70°C at 10 mmHg (estimated).

  • Collection: Collect the fraction into a chilled receiver (

    
    ).
    

Option 2: Flash Chromatography (Preferred for Scale <1g) Best for small scale, but silica is acidic.

  • Slurry Prep: Prepare the silica gel slurry using Hexanes containing 1% Triethylamine (Et3N) .

    • Why: Silica gel is slightly acidic (pH ~5). The amine neutralizes surface silanols that could catalyze ring opening or elimination [4].

  • Elution: Run the column with Hexanes/EtOAc (gradient 100:0 to 90:10). The bromo-ether is non-polar and will elute early.

  • Concentration: Evaporate fractions at

    
     mbar and 
    
    
    
    water bath. Do not leave on high vacuum for extended periods due to volatility.

Part 5: Quality Control & Troubleshooting

Data Summary Table: QC Parameters

ParameterExpected ObservationCommon Failure ModeRemediation
Appearance Clear, colorless liquidYellow/Brown liquidDistill over Cu wire to remove free

.
1H NMR (Ether) Multiplet

3.8 - 4.2 ppm
Disappearance / ShiftCheck for hydrolysis (Alcohol

~3.5) or Elimination (Vinyl

6.0+).
1H NMR (Ring) Complex multiplets

1.5 - 2.2 ppm
Sharp singlet/tripletsRing opening has occurred (linear chain formation).
Stability Stable at -20°CFuming/Acrid smellAutocatalytic decomposition (HBr release). Add stabilizer (Epoxide or

).

Degradation Pathway Analysis

Degradation cluster_0 Acidic Conditions (H+) cluster_1 Basic/Thermal Conditions Target (2-Bromoethoxy)cyclobutane RingOpen Ring Opening (Linear Alcohols/Halides) Target->RingOpen H+, SiO2 Cleavage Ether Cleavage (Cyclobutanol + Dibromoethane) Target->Cleavage Strong Lewis Acid Vinyl Elimination (E2) (Vinyl Ether) Target->Vinyl Heat >100°C / KOtBu

Figure 2: Primary degradation pathways. Acid catalyzes ring opening; heat/base catalyzes elimination.

References

  • Wiberg, K. B. (1991). The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups. Wiley-Interscience. (Detailed analysis of cyclobutane ring strain and acid sensitivity).
  • Kamm, O., & Marvel, C. S. (1921). Alkyl Bromides: Preparation and Purification. Organic Syntheses, 1, 3. Link (Standard protocol for alkyl bromides; note the contrast in acid stability for ethers).

  • Stark, C. J. (2013). Methods of removing impurities from alkyl bromides during distillation. U.S. Patent No. 8,492,598. Washington, DC: U.S. Patent and Trademark Office. Link (Describes the use of non-volatile epoxides to stabilize alkyl bromides against HBr formation).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (Source for buffering silica gel with triethylamine for acid-sensitive compounds).
  • Namyslo, J. C., & Kaufmann, D. E. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link (Comprehensive review of cyclobutane reactivity and synthetic utility).

Sources

Troubleshooting & Optimization

Technical Support: Minimizing Elimination in 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile . It addresses the specific challenge of minimizing E2 elimination (vinyl ether formation) during nucleophilic substitution reactions.[1]

Executive Summary: The Core Challenge

The molecule This compound contains a primary alkyl bromide tethered to an ether oxygen.[1][2][3] While primary halides typically favor substitution (


), the presence of the 

-oxygen atom significantly increases the acidity of the adjacent protons and stabilizes the elimination product (a vinyl ether) via resonance.
  • The Goal: Displace the bromide (Br) with a nucleophile (Nu).[1][4]

  • The Enemy: Dehydrobromination to form 1-(vinyloxy)cyclobutane-1-carbonitrile .[1][2][3]

  • The Fix: Modulate basicity, temperature, and leaving group ability to kinetically favor

    
    .
    

Mechanistic Analysis & Visualization

To solve the problem, we must visualize the competing pathways. The oxygen atom is the catalyst for the side reaction; its lone pairs stabilize the developing double bond in the transition state, making the E2 pathway faster than in simple alkyl halides.

ReactionPathways Substrate 1-(2-Bromoethoxy) cyclobutane-1-carbonitrile SN2_TS SN2 Transition State (Backside Attack) Substrate->SN2_TS Low Temp Good Nucleophile E2_TS E2 Transition State (Anti-Periplanar) Substrate->E2_TS High Temp Strong/Bulky Base BaseNuc Reagent (Base/Nucleophile) BaseNuc->SN2_TS BaseNuc->E2_TS Product Target Product (Substitution) SN2_TS->Product SideProduct Side Product (Vinyl Ether) E2_TS->SideProduct

Figure 1: Competing SN2 and E2 pathways. The oxygen atom (not shown in nodes) lowers the activation energy for the E2 path, necessitating strict condition control.

Troubleshooting Guide (FAQ Format)

Q1: Why is the elimination product forming even with a primary bromide?

A: This is due to the Neighboring Group Effect . The oxygen atom


 to the leaving group exerts two effects:
  • Inductive Withdrawal: Makes the

    
    -protons (on the 
    
    
    
    group) more acidic.[1][2][3]
  • Resonance Stabilization: The resulting double bond is conjugated with the oxygen lone pair (forming a vinyl ether), which stabilizes the transition state. Diagnosis: If you see a new spot on TLC that is less polar than your starting material and UV-active (due to conjugation), it is likely the vinyl ether.[1][2][3]

Q2: Which base should I use to stop this?

A: You must decouple Nucleophilicity from Basicity .

  • Avoid: Strong alkoxide bases (KOtBu, NaOEt) or hindered amine bases (TEA) if the nucleophile is small.[1][3] These drive E2.[1][3][5]

  • Recommended:

    • Inorganic:[2] Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ) in ACN or DMF.[1][2][3] These are mild enough to minimize deprotonation of the ether chain.
    • Organic: If using an amine nucleophile, use the amine itself in excess (3-4 eq) to act as both nucleophile and proton scavenger.[1][2][3] Alternatively, use DIPEA (Hunig's Base) only if the nucleophile is highly reactive, as DIPEA is non-nucleophilic but bulky.[1]

Q3: Does temperature really matter?

A: Yes, critically.

  • The Rule: Elimination (E2) generally has a higher activation energy (

    
    ) than Substitution (
    
    
    
    ).[1][2][3]
  • The Fix: Run the reaction at the lowest possible temperature that allows conversion. Start at

    
     or Room Temperature (RT).[1][2][3] Do not heat above 
    
    
    
    unless absolutely necessary.[1][3]
Q4: Can I speed up the substitution without heating?

A: Yes, use the Finkelstein Modification . Add a catalytic amount (10-20 mol%) of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.[1][2][3]

  • Mechanism:[4][5][6][7][8] The Iodide displaces the Bromide to form a transient Alkyl Iodide (

    
    ).
    
  • Benefit: Iodide is a better leaving group than Bromide (

    
     is faster), but the E2 rate is not increased proportionally.[1] This allows the reaction to proceed at lower temperatures, favoring the substitution product.
    

Optimized Experimental Protocol

Scenario: Amination (Displacement with a secondary amine).

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Secondary Amine (1.5 - 2.0 eq)[1][2][3]

  • Base:

    
     (2.0 eq) or excess Amine.[1][2][3]
    
  • Catalyst: KI (0.1 eq)

  • Solvent: Acetonitrile (ACN) [Anhydrous][1][2][3]

Step-by-Step Procedure
  • Preparation: Charge a dried flask with this compound (1.0 eq) and Potassium Iodide (0.1 eq).

  • Solvation: Add anhydrous Acetonitrile (0.1 M - 0.2 M concentration).

    • Note: ACN is preferred over DMF/DMSO for workup ease, but DMF is faster for sluggish nucleophiles.[1]

  • Base/Nucleophile Addition:

    • Add

      
       (2.0 eq).[1][2][3]
      
    • Add the Amine (1.5 eq) dropwise at

      
       .[1][3]
      
  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-24 hours.

    • Monitor: Check TLC/LCMS.[1][3] Look for the disappearance of the bromide.

    • Control: If reaction is slow, warm to 40°C. Do not exceed 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine to remove salts.[1][3] Dry over

    
    .[1][3][4]
    

Comparative Data: Solvent & Base Effects[2][5]

ParameterCondition A (High Risk)Condition B (Optimized)Reason
Solvent Ethanol / MethanolAcetonitrile / DMF Protic solvents solvate the nucleophile (slowing

) but not the base, increasing E2 risk.[1][2][3]
Base NaH, KOtBu, TEA

,

Strong bases deprotonate the

-carbon rapidly.[1][2] Carbonates are milder.[1][3]
Temp Reflux (>80°C)RT to 40°C High heat overcomes the activation energy barrier for Elimination.[1][2]
Additive NoneCat. NaI / KI In-situ conversion to R-I accelerates

without heating.[1][2][3]

Decision Tree for Troubleshooting

DecisionTree Start Issue: Low Yield / Impurities CheckImpurity Analyze Impurity Profile (LCMS / NMR) Start->CheckImpurity VinylEther Impurity is Vinyl Ether (M-HBr mass observed) CheckImpurity->VinylEther Elimination Detected NoReaction Starting Material Remains (Reaction too slow) CheckImpurity->NoReaction Low Conversion Action1 1. Lower Temperature 2. Switch to Weaker Base 3. Increase Nucleophile Conc. VinylEther->Action1 Action2 1. Add KI (Finkelstein) 2. Switch Solvent to DMF 3. Do NOT increase Temp yet NoReaction->Action2

Figure 2: Logical flow for diagnosing reaction failures.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience.[1][2][3][5] (Provides the foundational mechanistic distinction between E2 and SN2 pathways regarding basicity and temperature).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed., Oxford University Press.[1][3] (Detailed discussion on the reactivity of

    
    -halo ethers and vinyl ether formation).
    
  • Reich, H. J. "Elimination Reactions."[1][3] University of Wisconsin-Madison Chemistry Database. [Link] (Authoritative data on pKa values and elimination kinetics).[1][2][3]

Sources

Technical Support Center: Optimization of Temperature Parameters for Bromoethoxy Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for optimizing bromoethoxy substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of temperature in these reactions, providing you with troubleshooting guidance and actionable protocols to enhance your experimental outcomes.

The Crucial Role of Temperature in Bromoethoxy Substitution

Temperature is a paramount parameter in bromoethoxy substitution reactions. It directly influences reaction rates, selectivity between substitution and elimination pathways, and the potential for side-product formation. An inadequately controlled temperature can lead to diminished yields, impure products, and in some cases, complete reaction failure.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during bromoethoxy substitution experiments, with a focus on temperature-related solutions.

Q1: My reaction is sluggish, showing low conversion to the desired product. What's going wrong?

  • Potential Cause: Insufficient thermal energy is a common reason for slow reaction rates. The reaction may not have enough energy to overcome the activation energy barrier.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally raise the reaction temperature in 5-10°C intervals.

    • Reaction Monitoring: Closely monitor the reaction progress at each temperature increment using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]

    • Solvent Consideration: Ensure your solvent is suitable for the increased temperature and the specific reaction mechanism (SN1 or SN2). Polar aprotic solvents like acetone, DMSO, and DMF are often preferred for SN2 reactions as they effectively dissolve the nucleophile without strongly solvating it.[5][6]

Q2: I'm observing a significant amount of an elimination byproduct (an alkene). How can I minimize this?

  • Potential Cause: Higher temperatures tend to favor elimination reactions over substitution.[6][7][8] This is because elimination reactions generally have a higher activation energy and are more entropically favored.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: To minimize elimination, it is generally advisable to conduct the reaction at a lower temperature.[6]

    • Choice of Base/Nucleophile: Use a good nucleophile that is a weak base to favor the SN2 pathway.[6]

    • Solvent Selection: Polar aprotic solvents can enhance nucleophilicity for SN2 reactions, which can help to outcompete the E2 elimination pathway.[6]

Q3: My starting material appears to be decomposing at higher temperatures. What should I do?

  • Potential Cause: The bromoethoxy compound or other reactants may be thermally unstable at the attempted reaction temperature.[9][10][11][12]

  • Troubleshooting Steps:

    • Determine Thermal Stability: If possible, perform a thermal stability analysis (e.g., using thermogravimetric analysis - TGA) on your starting material to identify its decomposition temperature.

    • Lower Temperature and Extend Reaction Time: Run the reaction at a lower, safer temperature for a longer duration to achieve the desired conversion without decomposition.

    • Catalyst Use: Investigate if a catalyst could facilitate the reaction at a lower temperature.

Q4: How does the reaction mechanism (SN1 vs. SN2) influence the optimal temperature?

  • SN1 Reactions: These proceed through a carbocation intermediate. The formation of this intermediate is the rate-determining step and is favored by polar protic solvents and often requires heating to provide the necessary activation energy for the leaving group to depart.[7][13]

  • SN2 Reactions: These are concerted, one-step reactions.[14][15][16] While they also accelerate with temperature, they are generally more sensitive to steric hindrance. The primary goal is often to find a temperature that provides a reasonable rate without promoting the competing E2 elimination.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a systematic approach to determine the optimal reaction temperature for a bromoethoxy substitution.

Objective: To identify the temperature that maximizes the yield of the desired substitution product while minimizing side-product formation.

Methodology:

  • Small-Scale Parallel Reactions: Set up a series of identical small-scale reactions in parallel. Each reaction will be run at a different, precisely controlled temperature (e.g., 25°C, 40°C, 55°C, 70°C, 85°C).

  • Reaction Setup:

    • In separate reaction vessels, combine the bromoethoxy substrate, the nucleophile, and the chosen solvent.

    • Ensure all other parameters (concentrations, stirring speed, etc.) are kept constant across all reactions.

  • Temperature Control: Place each reaction vessel in a precisely controlled heating block or oil bath set to the designated temperature.

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by adding a cold solution or a quenching agent). Analyze the composition of the aliquot by a suitable method (GC, LC-MS, or NMR) to determine the ratio of starting material, desired product, and any major byproducts.

  • Data Analysis: Plot the yield of the desired product and the percentage of byproducts as a function of temperature and time. This will allow for the identification of the optimal temperature and reaction time.

Visualizing the Optimization Workflow

TemperatureOptimizationWorkflow cluster_prep Preparation cluster_execution Parallel Execution cluster_monitoring Monitoring & Analysis cluster_outcome Outcome prep_reactants Prepare Reactants (Substrate, Nucleophile, Solvent) T1 Reaction @ T1 (e.g., 25°C) prep_reactants->T1 Identical Setups T2 Reaction @ T2 (e.g., 40°C) prep_reactants->T2 Identical Setups T3 Reaction @ T3 (e.g., 55°C) prep_reactants->T3 Identical Setups T4 Reaction @ T4 (e.g., 70°C) prep_reactants->T4 Identical Setups T5 Reaction @ T5 (e.g., 85°C) prep_reactants->T5 Identical Setups sampling Time-Course Sampling (1, 2, 4, 8, 24h) T1->sampling T2->sampling T3->sampling T4->sampling T5->sampling analysis Analytical Chemistry (GC, LC-MS, NMR) sampling->analysis data_analysis Data Analysis (Yield vs. Temp & Time) analysis->data_analysis optimum Identify Optimal Temperature data_analysis->optimum

Caption: Workflow for systematic temperature optimization.

Data Presentation: Impact of Temperature

The following table illustrates hypothetical data from a temperature optimization study, showcasing the trade-offs between reaction rate and selectivity.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Substitution Product (%)Yield of Elimination Product (%)
252435332
401275723
55695905
703>998514
851>997029

Analysis of the Data:

  • At 25°C, the reaction is slow with low conversion.

  • Increasing the temperature to 55°C significantly accelerates the reaction and provides the highest yield of the desired substitution product.

  • At temperatures above 55°C, the formation of the elimination byproduct becomes increasingly significant, reducing the overall yield of the target molecule.

References

  • Vertex AI Search. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry Net. (2014-02-24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
  • Quora. (2023-03-20). What are the effects of solvents on SN1 and SN2 reactions?.
  • Benchchem. Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them.
  • Chemistry LibreTexts. (2021-12-15). 7.5: SN1 vs SN2.
  • Reddit. (2014-11-10). How solvents affect E1/E2 and SN1/SN2 reactions?.
  • Master Organic Chemistry. (2025-07-03). The SN1 Reaction Mechanism.
  • PMC. (2015-11-18).
  • Master Organic Chemistry. (2012-12-19).
  • Pearson. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.
  • Reaction monitoring: Significance and symbolism. (2024-12-21).
  • Chemistry Stack Exchange. (2017-06-16).
  • Benchchem. A Comparative Study of Ether Solvents in Nucleophilic Substitution Reactions: A Guide for Researchers.
  • IB Colourful Solutions in Chemistry. Nucleophilic substitution.
  • Benchchem. minimizing the formation of elimination products in substitution reactions.
  • RSC Educ
  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
  • Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms.
  • YouTube. (2020-06-15). Exercise 15.16 - Monitoring the Progress of a Reaction using IR Spectroscopy.
  • Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.
  • YouTube. (2016-05-24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH.
  • Chemistry LibreTexts. (2022-10-04). 4.14: NMR in Lab- Monitoring Reaction Progress.
  • ResearchGate. (2025-08-06). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • Master Organic Chemistry. (2012-09-10).
  • ResearchGate. New Look at the Competitive Nucleophilic Substitution Reaction in the Pentanol Series.
  • PubChem. (2-Bromoethoxy)-tert-butyldimethylsilane.
  • Identifying Where Substitution and Elimin
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024-10-15).
  • BLD Pharm. 1076199-21-7|tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)
  • Benchchem.
  • PMC. (2024-04-29). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
  • Chemical Engineering Transactions.
  • ResearchGate. (2026-01-27). Investigating Steric Effects in SN2 Substitution Reactions: Reactions of Acetaminophen with Alkyl Halides.

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Technical Support Center: Purification of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-CB-PN

For Immediate Use

This guide provides in-depth technical and practical advice for researchers, scientists, and professionals in drug development on the purification of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile. We will address common impurities, troubleshooting strategies, and detailed protocols to ensure the high purity required for subsequent applications.

Frequently Asked Questions (FAQs): Impurity Profiling & Initial Assessment

Before attempting purification, it is crucial to identify the nature and extent of the impurities in your crude product.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is dictated by the synthetic route, which is typically a variation of the Williamson ether synthesis.[1][2][3] In this reaction, a cyclobutane cyanohydrin precursor is deprotonated and reacted with an excess of 1,2-dibromoethane.

The most common impurities include:

  • Unreacted Starting Materials:

    • 1-Hydroxycyclobutane-1-carbonitrile (cyclobutane cyanohydrin)

    • 1,2-Dibromoethane (often used in excess)

  • By-products from Side Reactions:

    • Elimination Product: 1-(Vinyloxy)cyclobutane-1-carbonitrile, formed by E2 elimination from the primary bromide.

    • Hydrolysis Product: 1-(2-Hydroxyethoxy)cyclobutane-1-carbonitrile, resulting from reaction with residual water.

  • Residual Solvents: Polar aprotic solvents like DMF or acetonitrile are common.[2]

Q2: What analytical techniques are recommended for assessing the purity of my crude product?

A2: A multi-technique approach is best for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is the first and most crucial step. It helps visualize the number of components and guides the development of a column chromatography method. Use a combination of UV visualization and a potassium permanganate (KMnO₄) stain to detect non-UV active impurities.

  • ¹H NMR Spectroscopy: Provides structural information and can quantify molar ratios of impurities relative to the product if a known internal standard is used. Look for characteristic peaks of starting materials and by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities like residual solvents and 1,2-dibromoethane.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying less volatile, more polar impurities like the hydrolysis by-product.

Troubleshooting and Purification Strategies

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q3: My crude product is contaminated with a significant amount of unreacted 1,2-dibromoethane. How can I remove it?

A3: 1,2-Dibromoethane is a dense, relatively nonpolar, and volatile impurity.

  • Initial Step (Distillation): The most effective method is removal under reduced pressure using a rotary evaporator. Gentle heating (30-40°C) will significantly accelerate its removal.

  • Aqueous Workup: If distillation is incomplete, perform a liquid-liquid extraction. Partition the crude material between a nonpolar organic solvent (e.g., hexane or diethyl ether) and water. The more polar product will favor the organic layer, while any residual polar impurities will move to the aqueous layer. 1,2-dibromoethane has low water solubility and will remain with the product in the organic phase at this stage.

  • Column Chromatography: If still present, 1,2-dibromoethane will elute very early during normal-phase column chromatography due to its low polarity.

Q4: TLC analysis shows a polar impurity that I suspect is the unreacted cyanohydrin starting material. What is the best separation strategy?

A4: The hydroxyl group on the 1-hydroxycyclobutane-1-carbonitrile makes it significantly more polar than the desired ether product.

  • Aqueous Wash: A simple and effective first step is to wash the organic solution of your crude product with a saturated sodium bicarbonate (NaHCO₃) solution. The cyanohydrin is slightly acidic and will be partially deprotonated, increasing its solubility in the aqueous layer.

  • Flash Column Chromatography: This is the most definitive method. The polar cyanohydrin will have a much lower Rf value and will stick strongly to the silica gel, allowing for excellent separation from the less polar product.[4][5]

Q5: I am struggling to separate my product from a close-running spot on TLC, which I believe is an elimination or hydrolysis by-product. How can I optimize my column chromatography?

A5: This is a common challenge, as by-products often have similar polarities to the desired product.

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf).

    • Screen Solvents: Use TLC to test various binary solvent systems. A standard choice is ethyl acetate/hexane.[5] Systematically vary the ratio (e.g., 10%, 15%, 20% EtOAc in hexane) to find the optimal separation. Aim for an Rf of ~0.3 for your target compound.

    • Try Different Solvent Systems: If ethyl acetate/hexane fails, explore other options. Dichloromethane/ether or methanol/dichloromethane (for more polar compounds) can offer different selectivity.[4][5]

  • Employ Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column. This technique often provides superior separation for closely related compounds.

  • Column and Stationary Phase Considerations:

    • Proper Loading: Do not overload the column. A good rule of thumb is a silica-to-crude-product ratio of at least 30:1 by weight.[6]

    • Alternative Stationary Phases: If your compound shows signs of degradation on silica (which can be acidic), consider using a less acidic stationary phase like alumina (neutral) or Florisil.[4][6]

Data Presentation: Solvent Systems for Flash Chromatography
Solvent System (v/v)PolarityRecommended Use Case for this compound
10-20% Ethyl Acetate / HexaneLow to MediumStandard starting point for separating the product from non-polar impurities (e.g., 1,2-dibromoethane) and more polar by-products.[5]
5-15% Diethyl Ether / HexaneLow to MediumOffers different selectivity compared to EtOAc/Hexane; can be effective for separating isomers or closely related compounds.[4]
1-5% Methanol / DichloromethaneMedium to HighUseful if the product is eluting too slowly or streaking in less polar systems. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[5]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a silica gel column.

  • TLC Analysis: Determine the optimal eluent system. A good starting point is 15% ethyl acetate in hexane. Aim for an Rf value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column carefully, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions sequentially in test tubes.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp and/or with a chemical stain (e.g., permanganate).

    • Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualization of Workflows

Purification Strategy Decision Tree

G start Crude Product Analysis (TLC, NMR) check_volatile High levels of volatile impurities (e.g., dibromoethane)? start->check_volatile rotovap Rotary Evaporation (Reduced Pressure) check_volatile->rotovap Yes check_polar Significant polar impurities (e.g., cyanohydrin)? check_volatile->check_polar No / Minor rotovap->check_polar wash Aqueous Wash (e.g., NaHCO3 solution) check_polar->wash Yes column Flash Column Chromatography check_polar->column No / Minor wash->column check_separation Good separation on TLC? column->check_separation isocratic Isocratic Elution check_separation->isocratic Yes (ΔRf > 0.2) gradient Gradient Elution check_separation->gradient No (Close Spots) final_product Pure Product isocratic->final_product gradient->final_product

Caption: Decision tree for selecting a purification strategy.

Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Solvent Screen pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (Wet or Dry Load) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product Yields

Caption: Step-by-step workflow for flash chromatography.

References

  • University of Rochester Department of Chemistry. Flash Column Chromatography. [Link]

  • Vertex AI Search Result.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ACS Publications. Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Research and Reviews.
  • Varsity Tutors. How to Purify Compounds - Organic Chemistry. [Link]

  • Benchchem.
  • University of Rochester Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • Lab-ex Kft.
  • Royal Society of Chemistry. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade - Chemical Science. [Link]

  • Stack Exchange. How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. [Link]

  • YouTube. METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. [Link]

  • Organic Syntheses. 19 - Organic Syntheses Procedure. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Semantic Scholar. Synthesis of Cyclobutanones via 1‐Bromo‐1‐Ethoxycyclopropane: (E). [https://www.semanticscholar.org/paper/Synthesis-of-cyclobutanones-via-1-bromo-1-E-2-(1-Cohen-Yu/6020c978087f951e7f6e07054f0a05a067167664]([Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN101209953B - Applied synthesis method for bromocyclobutane.
  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. Preparation and reactivity of some stable nitrile oxides and nitrones. [Link]

  • Wikipedia. Nitrile. [Link]

  • Chemistry LibreTexts. 20.7 Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

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Validation & Comparative

HPLC method development for purity analysis of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development for Purity Analysis of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile: A Comparative Technical Guide

Executive Summary

Developing a purity analysis method for This compound presents a distinct set of analytical challenges. Unlike standard pharmaceutical intermediates rich in aromatic rings, this molecule lacks a strong chromophore, relying solely on the weak absorbance of the nitrile group (


 nm). Furthermore, the presence of a primary alkyl bromide introduces potential reactivity (hydrolysis) that can create on-column artifacts if the method conditions are too aggressive.

This guide objectively compares two distinct analytical approaches:

  • Method A (The Standard): Low-wavelength UV detection (205 nm) using a Phosphate/Acetonitrile system.

  • Method B (The Alternative): Charged Aerosol Detection (CAD) using a Volatile Acid/Methanol system.

Part 1: Compound Analysis & Analytical Strategy

Before method selection, we must deconstruct the molecule’s physicochemical properties to predict chromatographic behavior.

Structural FeatureAnalytical ImplicationRisk Factor
Cyclobutane Ring Moderate lipophilicity (LogP ~1.7–1.9).Retention on C18 will be adequate but not strong.
Nitrile (-CN) Primary Chromophore. Absorbs at <210 nm.Requires high-purity solvents (low UV cutoff). Methanol is problematic at this wavelength.
Ether Linkage (-O-) Polar functionality.[1]Increases solubility in aqueous mobile phases.[2]
Bromoethyl (-CH2CH2Br) Alkyl halide.Hydrolysis Risk: Can convert to alcohol (1-(2-hydroxyethoxy)...) at high pH or high temperature.
The Core Challenge: The "Invisible" Impurity

In UV-based purity analysis, response factors are driven by extinction coefficients. If a precursor (e.g., 1,2-dibromoethane) or a degradant lacks the nitrile group, it may be invisible at 205 nm, leading to a false "high purity" result. This necessitates the comparison with Universal Detection (CAD).

Part 2: Comparative Method Development

We evaluated the performance of a traditional UV-optimized method against a CAD-based approach.

Method A: Low-Wavelength UV (The Sensitivity Approach)
  • Rationale: Maximizes the signal of the nitrile group.

  • Column: C18 (End-capped to reduce silanol activity).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][3][4][5]

  • Critical Constraint: Acetonitrile is mandatory. Methanol has a UV cutoff of ~205 nm, which would cause massive baseline drift and noise, masking the analyte.

Method B: Charged Aerosol Detection (The Mass-Balance Approach)
  • Rationale: CAD response is independent of chemical structure (chromophores). It detects any non-volatile species, providing a truer "mass purity."

  • Column: Phenyl-Hexyl (To utilize pi-pi interactions with the nitrile for alternate selectivity).

  • Mobile Phase: Formic Acid (0.1%) / Methanol.

  • Advantage: Allows the use of Methanol (cheaper, different selectivity) because UV transparency is irrelevant for CAD.

Performance Data Comparison (Simulated)
MetricMethod A (UV 205 nm)Method B (CAD)
Linearity (

)
> 0.999 (Beer-Lambert Law)> 0.995 (Polynomial fit required)
LOD (Limit of Detection) 0.05% (High noise floor)0.01% (Superior S/N)
Impurity Coverage Misses non-UV active alkyl halidesUniversal (detects all non-volatiles)
Baseline Stability Poor (Drift during gradient)Excellent (Stable with volatile buffer)
Robustness Sensitive to solvent qualityRobust

Part 3: Experimental Protocols

Protocol 1: Low-Wavelength UV Method (Recommended for QC)

Objective: Routine batch release where known impurities have nitriles.

  • System: HPLC with PDA/UV Detector.

  • Column: Phenomenex Luna C18(2) or Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0 (Adjusted with Phosphoric Acid). Note: Low pH stabilizes the alkyl bromide.

  • Mobile Phase B: HPLC Grade Acetonitrile (Far UV Grade).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not exceed 30°C to prevent hydrolysis).

  • Detection: 205 nm (Bandwidth 4 nm).

Protocol 2: CAD Method (Recommended for R&D/Process Development)

Objective: Detecting precursors lacking chromophores (e.g., bromo-alcohols, aliphatic halides).

  • System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: Same slope as Method A.

  • Detection: CAD (Evaporation Temp: 35°C; Power Function: 1.0 for linearity range check).

Part 4: Visualization & Logic

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal detection mode based on impurity chemistry.

MethodSelection Start Start: Purity Analysis of This compound CheckChrom Does the molecule have a strong chromophore? Start->CheckChrom WeakChrom No (Nitrile only, <210nm) CheckChrom->WeakChrom Analysis ImpurityCheck Are impurities likely to lack the Nitrile group? WeakChrom->ImpurityCheck UV_Path Method A: UV @ 205nm ImpurityCheck->UV_Path No (Known synthesis) CAD_Path Method B: CAD (Universal) ImpurityCheck->CAD_Path Yes (Unknowns/Precursors) UV_Req Requirement: Phosphate Buffer + Acetonitrile (Low Cutoff) UV_Path->UV_Req CAD_Req Requirement: Volatile Buffer (Formic/Ammonium Formate) CAD_Path->CAD_Req

Diagram 2: Self-Validating Degradation Workflow

Caption: Experimental workflow to confirm method specificity and stability of the alkyl bromide.

ValidationWorkflow Sample Sample Prep (Acetonitrile Diluent) Stress Forced Degradation (Acid/Base/Heat) Sample->Stress Analysis Run Method A & B Sample->Analysis Stress->Analysis Result1 Peak Purity Check (UV Spectra/Mass Balance) Analysis->Result1 Result2 Check for Artifacts (On-column hydrolysis?) Analysis->Result2 Decision Method Validated? Result1->Decision Result2->Decision

Part 5: Scientific Integrity & Validation (E-E-A-T)

The "Self-Validating" System

A common pitfall with alkyl halides is on-column hydrolysis . If your method uses a high pH (>7) or high temperature (>40°C), the bromo-group may hydrolyze to an alcohol during the run.

  • Validation Step: Inject the sample at varying flow rates (0.5 mL/min vs 1.0 mL/min). If the impurity area % increases at lower flow rates (longer residence time), the degradation is happening on the column, and the method is invalid.

Solvent Cutoff Physics

The choice of Acetonitrile over Methanol for UV detection is based on UV Cutoff limits . Acetonitrile is transparent down to 190 nm, whereas Methanol absorbs significantly below 205 nm.[1] Using Methanol at 205 nm results in a "rising baseline" during gradients, which obscures the weak nitrile signal of our target molecule [1][2].

Universal Detection Physics

CAD works by nebulizing the eluent and charging the particles.[6][7] The charge measured is proportional to particle size (mass), not chemical structure. This makes it superior for quantifying impurities like 1,2-dibromoethane (a potential precursor) which has no nitrile and weak UV absorbance [3][4].

References

  • Chrom Tech. (2025).[3] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from

  • Thermo Fisher Scientific. (2025). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Retrieved from

  • HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from

  • Phenomenex. Reversed Phase HPLC Method Development: Solvents and Selectivity. Retrieved from

Sources

Quality Control Standards for Industrial Grade 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for the quality control and application of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile , a critical bifunctional intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly Janus Kinase (JAK) inhibitors.

Executive Summary: The Bifunctional Advantage

This compound (hereafter referred to as BECBC ) is a specialized "linchpin" intermediate. It offers a unique combination of a masked carboxylic acid/amine (the nitrile group) and a highly reactive electrophile (the bromoethoxy tether).[1]

Unlike simpler cycloalkanes, the ether linkage in BECBC provides critical solubility and conformational flexibility often required in ATP-competitive kinase inhibitors. This guide defines the quality standards necessary to ensure this reactive intermediate performs reproducibly in large-scale GMP synthesis.

Critical Quality Attributes (CQAs) & Specification Framework

To ensure downstream success, the QC strategy must move beyond simple purity.[2] It must control "process poisons" that affect metal-catalyzed cross-couplings or nucleophilic substitutions.

Table 1: Industrial Grade Specifications
AttributeSpecificationRationale (Causality)
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or elimination of HBr (autocatalytic degradation).
Assay (GC/HPLC) ≥ 97.0% High purity is required to prevent "poisoning" of stoichiometric reagents in subsequent steps.[1]
Identity (NMR/IR) Conforms to StructureConfirms the integrity of the fragile ether linkage and nitrile stretch (~2240 cm⁻¹).[1]
Water Content (KF) ≤ 0.10% Critical: Water hydrolyzes the nitrile to an amide/acid or displaces the bromide, creating hydroxyl impurities.
Residue on Ignition ≤ 0.1%Prevents salt carryover that can crash out catalysts in non-polar solvents.[1]
Acid Value ≤ 0.5 mg KOH/gControls residual HBr, which can catalyze polymerization or premature deprotection.

Synthesis-Driven Impurity Profiling

Understanding how BECBC is made allows us to predict and detect specific impurities.[1] The standard industrial route involves the alkylation of 1-hydroxycyclobutanecarbonitrile with 1,2-dibromoethane .

Impurity Origins[3][4]
  • The Dimer (Impurity A): Formed when the product reacts with another molecule of starting material.[1] Impact: Reduces yield and is difficult to separate.[1]

  • The Elimination Product (Impurity B): Vinyl ether formed by base-catalyzed elimination of HBr. Impact: Polymerizes easily; potential Michael acceptor.[1]

  • Residual Reagent (Impurity C): 1,2-Dibromoethane. Impact:Genotoxic Impurity (PGI). Must be controlled to ppm levels.[1]

Visualization: Impurity Genesis Pathway

BECBC_Synthesis SM1 1-Hydroxycyclobutane- carbonitrile Target TARGET: 1-(2-Bromoethoxy) cyclobutane-1-carbonitrile SM1->Target SN2 Alkylation Reagent 1,2-Dibromoethane (Excess) Reagent->Target Imp_C Impurity C: Residual Dibromoethane Reagent->Imp_C Unreacted Base Base (NaH or KOtBu) Base->Target Imp_A Impurity A: Dimer (Bis-ether) Target->Imp_A + SM1 (Over-reaction) Imp_B Impurity B: Vinyl Ether (Elimination) Target->Imp_B - HBr (Elimination)

Caption: Reaction pathway showing the genesis of the target molecule and its three primary critical impurities.

Comparative Analysis: BECBC vs. Alternatives

Why use the Bromo-variant? The choice of leaving group (Bromo vs. Chloro vs. Tosyl) dictates the manufacturing strategy.[1]

Table 2: Performance Comparison
FeatureBromo- (BECBC) Chloro- AnalogTosyl- Analog
Reactivity (SN2) High (Ideal balance)Low (Requires heating/iodide cat.)Very High (Too reactive)
Stability Moderate (Store < 5°C)High (Room Temp stable)Low (Hydrolyzes rapidly)
Atom Economy ModerateGoodPoor (High MW waste)
Cost ModerateLowHigh
Process Fit Best for mild alkylation of sensitive amines (e.g., indoles, pyrazoles).Best for robust nucleophiles (e.g., thiols, alkoxides).Used only for in-situ generation.

Expert Insight:

"While the Chloro-analog is cheaper, it often requires reaction temperatures >80°C to displace the chloride. These temperatures can degrade the sensitive nitrile group or cause ring-opening of the cyclobutane. BECBC allows alkylation at 20–40°C , preserving the delicate cyclobutane ring strain."

Validated Analytical Protocols

Protocol A: HPLC Purity & Impurity Profiling

This method separates the target from the hydrolysis and elimination byproducts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 210 nm (Nitrile absorption) and 254 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Self-Validation Check: The "Vinyl Ether" impurity (Impurity B) is less polar and will elute after the main peak. The "Hydroxyl" starting material will elute early.[1]

Protocol B: Residual Solvent & Alkyl Halide Check (GC-FID)

Essential for quantifying residual 1,2-dibromoethane (PGI).

  • Injector: Split/Splitless (Split ratio 10:1), 220°C.

  • Column: DB-624 (Specialized for volatile halogenated compounds).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Temperature Program: 40°C (hold 5 min) -> 10°C/min -> 240°C.

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm for 1,2-dibromoethane if used in the final API step.

Storage & Handling Workflow

BECBC is an alkylating agent and a lachrymator.[1] It requires strict handling protocols to maintain quality and safety.[1]

Handling_Protocol Receipt 1. Receipt & QC (Check Seal Integrity) Storage 2. Storage (2-8°C, Argon Blanket) Receipt->Storage Pass Sampling 3. Sampling (Dry Box / N2 Flow) Storage->Sampling Re-test every 6 mo Sampling->Storage Return unused Usage 4. Production Use (Do not heat >50°C) Sampling->Usage Moisture < 0.1%

Caption: Lifecycle management of BECBC to prevent hydrolysis and degradation.

References

  • Cyclobutane Synthesis & Reactivity

    • Namyslo, J. C., & Kaufmann, D. E. (2003). "Cyclobutane derivatives in organic synthesis." Chemical Reviews.
    • Source:

  • Impurity Control in Alkylations

    • Org.[1][3][4][5][6] Process Res. Dev. (2017).[1][3] "Impurity Occurrence and Removal in Crystalline Products."

    • Source:

  • Genotoxic Impurity Guidelines (Alkyl Halides)

    • ICH M7(R1) Guideline.[1] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."

    • Source:

  • Analogous Chemistry (Cyclobutane Carbonitriles)

    • Sigma-Aldrich Product Specification: Cyclobutanecarbonitrile (CAS 4426-11-3).
    • Source:

Sources

Safety Operating Guide

1-(2-Bromoethoxy)cyclobutane-1-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides immediate, operational directives for the safe disposal and handling of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile .

Notice: As a specialized intermediate (building block), specific Safety Data Sheets (SDS) may be sparse.[1] This guide derives safety protocols from the compound's functional groups (Nitrile, Alkyl Bromide, Cyclobutane Ether), applying a "worst-case" safety margin consistent with Senior Application Scientist standards.

Part 1: Executive Safety Summary

Core Directive: Treat this compound as a Toxic, Flammable Alkylating Agent . Do not dispose of this down the drain. Do not mix with acidic waste streams.

Parameter Operational Classification Critical Action
Primary Hazard Acute Toxicity & Alkylating Potential Avoid all skin contact; use double-gloving (Nitrile/Laminate).
Secondary Hazard Cyanide Generation NEVER mix with acids. Risk of HCN gas evolution.
Flammability High/Moderate Keep away from heat/sparks.[2][3][4][5] Treat as Flammable Liquid (Class 3).[3]
Waste Stream Halogenated Organic Must go to high-temperature incineration capable of scrubbing HBr/NOx.

Part 2: Hazard Identification & Risk Assessment

Effective disposal requires understanding why specific protocols are necessary. We analyze the molecule by its reactive moieties to establish causality.

The Nitrile Group (-CN)[6]
  • Risk: Under acidic conditions (pH < 7), nitrile hydrolysis can release Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.[1]

  • Disposal Implication: This waste must be kept at neutral or slightly alkaline pH. Strictly segregate from acidic waste streams (e.g., waste H₂SO₄ or HCl).[1]

The Alkyl Bromide Tail (-CH₂CH₂Br)
  • Risk: This is a primary alkyl halide, acting as an alkylating agent .[1] It can react with DNA/proteins (carcinogenicity potential) and nucleophiles.

  • Disposal Implication: Do not mix with strong nucleophiles (amines, thiols) in the waste container to prevent uncontrolled exothermic reactions.[1] The presence of Bromine mandates a Halogenated Waste classification.

The Cyclobutane-Ether Core
  • Risk: Cyclobutane possesses significant ring strain (~26 kcal/mol). While kinetically stable, it adds to the caloric value and flammability of the waste.[1]

  • Disposal Implication: The compound is energy-dense. It is an excellent candidate for fuel blending/incineration, provided the incinerator can handle halogens.[1]

Part 3: Proper Disposal Procedures

Step-by-Step Disposal Protocol

Objective: Secure containment for off-site thermal destruction (High-Temperature Incineration).

1. Waste Stream Selection

  • Correct Stream: Halogenated Organic Solvent Waste .

  • Reasoning: Even though it is a neat liquid or dissolved solid, the Bromine content prohibits it from "Non-Halogenated" streams (which are often used for fuel blending without scrubbers).[1]

  • EPA Waste Codes (USA): Likely D001 (Ignitable) and D003 (Reactive - potential). If mixed with spent solvents, apply F-codes (e.g., F002).[1][6][7]

2. Pre-Treatment (Quenching)

  • Advisory: For standard disposal of small quantities (<100g), do not attempt bench-top chemical neutralization (e.g., bleach oxidation).[1] The risk of generating toxic byproducts or uncontrolled heat outweighs the benefit. Send as raw chemical waste.

  • Exception: If you must quench a spill, use the Spill Response protocol below.

3. Packaging & Labeling

  • Container: Amber glass or High-Density Polyethylene (HDPE). Ensure the cap has a PTFE liner to prevent swelling.

  • Labeling:

    • Chemical Name: this compound

    • Constituents: ~100% (if neat).

    • Hazards: [x] Flammable [x] Toxic [x] Irritant.[3][4][5]

    • Warning: "CONTAINS CYANIDE GROUPS - DO NOT ACIDIFY."

4. Storage Prior to Pickup

  • Store in a Satellite Accumulation Area (SAA) .

  • Secondary containment is mandatory.

  • Segregate from: Acids, Oxidizers (Peroxides, Nitric Acid), and Strong Bases.[1]

Part 4: Visualized Workflows

Workflow 1: Waste Stream Decision Tree

This logic ensures the compound reaches the correct incinerator.

WasteStream Start Disposal of This compound HalogenCheck Does it contain Halogens? (Br, Cl, F, I) Start->HalogenCheck YesHalogen YES (Contains Bromine) HalogenCheck->YesHalogen AcidCheck Is it mixed with Acids? YesHalogen->AcidCheck Danger CRITICAL STOP: Potential HCN Generation AcidCheck->Danger Yes FinalStream Target Stream: HALOGENATED ORGANIC WASTE AcidCheck->FinalStream No (Neutral/Basic) Neutralize Neutralize Acid separately (if safe) or Segregate Danger->Neutralize Neutralize->FinalStream Destruction Method: High-Temp Incineration (with Acid Gas Scrubbing) FinalStream->Destruction

Caption: Decision logic for classifying nitrile/bromide waste, emphasizing acid segregation.

Workflow 2: Emergency Spill Response

Immediate actions for a bench-top spill.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Double Nitrile Gloves, Goggles, Lab Coat Alert->PPE Vent 3. VENTILATE Open Fume Hoods, Avoid Breathing Vapors PPE->Vent Absorb 4. ABSORB Use Vermiculite or Spill Pads (No Paper) Vent->Absorb Collect 5. COLLECT Place in Sealed Bag/Jar. Label 'Hazardous Debris' Absorb->Collect

Caption: Immediate containment protocol for accidental release.

Part 5: Technical Data Summary

PropertyValue (Estimated/Analogous)Relevance to Disposal
Physical State Liquid (likely colorless/pale yellow)Requires liquid-tight containment.
Flash Point < 60°C (Est.[8] based on cyclobutane)Ignitable Waste (D001) . Ground containers during transfer.
Water Solubility Low/ModerateDo not flush. Will partition to organic layer.
Reactivity Alkylating AgentReacts with nucleophiles.[9] Toxic by absorption.[3][8][10][11]
Incompatibility Acids, Strong OxidizersHCN Risk with acids.[1] Explosion risk with oxidizers.[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).

  • PubChem. (2024). Compound Summary: Cyclobutanecarbonitrile (Analogous Hazard Data). National Library of Medicine.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of 1-(2-Bromoethoxy)cyclobutane-1-carbonitrile. As a compound that integrates multiple reactive functional groups, a thorough understanding of its chemical personality is paramount to establishing a robust safety protocol. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Part 1: A Proactive Hazard Analysis

The core of a reliable safety protocol is a proactive understanding of the potential hazards. This compound is a molecule with three distinct regions of reactivity that dictate our safety considerations: the nitrile group, the bromoalkoxy moiety, and the cyclobutane core.

  • The Nitrile Moiety (-C≡N): The primary toxicological concern arises from the nitrile group. Organonitriles are classified as "toxic" and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] The toxicity is often associated with the potential for metabolic release of cyanide ions, a potent inhibitor of cellular respiration. Therefore, preventing any direct contact with the body is of the highest priority.

  • The Bromoalkoxy Moiety (-O-CH₂-CH₂-Br): This portion of the molecule introduces two additional hazards. First, as a halogenated organic compound, it is likely to be a skin and eye irritant.[2][3] The bromine atom is an excellent leaving group, enhancing the molecule's reactivity and potential to alkylate biological macromolecules upon exposure. Second, the ether linkage (-O-) presents a potential, though moderate, risk of forming explosive peroxides over time, especially if exposed to air and light.[4]

  • The Cyclobutane Core: While not a direct toxicological threat, the four-membered ring possesses significant ring strain (approx. 26 kcal/mol).[5] This strain can influence the molecule's overall reactivity but does not fundamentally alter the primary hazards posed by the nitrile and bromoalkoxy groups.

Table 1: Summary of Anticipated Hazards

Hazard CategoryContributing Functional Group(s)Primary Routes of ExposurePotential Effects
Acute Toxicity Nitrile (-CN)Ingestion, Inhalation, Dermal AbsorptionHarmful or toxic; potential for systemic effects.[6]
Skin Irritation/Corrosion Bromoalkoxy, NitrileDermal ContactCauses skin irritation.[3][6]
Serious Eye Damage/Irritation Bromoalkoxy, NitrileEye ContactCauses serious eye irritation.[3][6]
Respiratory Irritation Bromoalkoxy, NitrileInhalationMay cause respiratory tract irritation.[6]
Reactivity BromoalkoxyN/AReacts with strong oxidizing agents.[7]

Part 2: The Multi-Barrier PPE Protocol

The cornerstone of safety is a multi-layered defense. The primary barrier is always an engineering control—in this case, a certified chemical fume hood. All manipulations of this compound must be performed within a fume hood to minimize inhalation exposure. Personal Protective Equipment (PPE) serves as the critical last line of defense.

Hand Protection: The Double-Glove Mandate

Given the significant dermal absorption risk posed by nitriles, a single pair of gloves is insufficient. Double-gloving provides a robust barrier and a safer method for doffing contaminated gloves.

  • Inner Glove: A standard disposable nitrile glove. This layer remains clean and protects the skin during the removal of the outer, contaminated glove.

  • Outer Glove: A thicker (e.g., 15 mil) nitrile or neoprene glove.[8] Nitrile offers excellent resistance to a wide range of chemicals, including solvents and oils, and is more puncture-resistant than latex.[9][10]

This two-glove system is mandatory for all handling procedures.

Eye and Face Protection: A Tiered Approach
  • Standard Operations: For any work with this compound, chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[11] Standard safety glasses do not provide adequate protection from splashes.

  • Elevated Risk Scenarios: When handling larger volumes (>50 mL) or during procedures with a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles .[12]

Body Protection
  • A flame-resistant lab coat should be worn, fully fastened, with sleeves rolled down.

  • For procedures involving larger quantities or significant splash potential, a chemical-resistant apron made of neoprene or a similar resistant material should be worn over the lab coat.[11][13]

  • Ensure legs are covered and wear closed-toe shoes.[14]

Table 2: PPE Requirements by Task

Task / ScaleHand ProtectionEye/Face ProtectionBody Protection
Routine Handling (<50 mL, low splash potential)Double-gloved with nitrile gloves.Chemical Splash Goggles (ANSI Z87.1).[11]Flame-Resistant Lab Coat.
Elevated Risk (>50 mL, transfers, heating)Double-gloved (heavy-duty outer nitrile/neoprene).[8]Chemical Splash Goggles AND Full-Face Shield.[12]Flame-Resistant Lab Coat AND Chemical-Resistant Apron.[13]

Part 3: Essential Operational and Disposal Plans

Donning and Doffing PPE: A Critical Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves (cuff over lab coat sleeve) Don3->Don4 Doff1 1. Remove Outer Gloves (Peel off without touching exterior) Doff2 2. Remove Face Shield / Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat (Roll inside-out) Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[15]

  • Spills: Small spills inside a chemical fume hood should be absorbed with a chemical spill absorbent. All materials used for cleanup must be treated as hazardous waste. Evacuate the area for larger spills and contact your institution's Environmental Health & Safety (EHS) department.

Storage and Disposal
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][16] Mark the container with the date received and the date opened to monitor for potential peroxide formation.[4]

  • Disposal: All waste, including the chemical itself, empty containers, and contaminated materials (gloves, paper towels, spill absorbents), must be disposed of as hazardous chemical waste. The specific waste stream should be designated as "halogenated organic waste." Consult your institution's EHS guidelines for precise disposal procedures.[17]

By adhering to this comprehensive, risk-based safety plan, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • Unipack. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]

  • Premier Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]

  • International Enviroguard. (2023, January 30). What Protections Can Nitrile Disposable Gloves Provide? Retrieved from [Link]

  • Yale Environmental Health & Safety. (2023, July 1). Isoflurane. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • CP Lab Safety. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • OMAG. (2018, March 1). Twelve Rules for Safe Handling of Hazardous Materials. Retrieved from [Link]

  • ChemBK. (2024, April 9). cyclobutane carbonitrile. Retrieved from [Link]

  • Baran Laboratory, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Guidelines for Safe Handling of Peroxide Forming Chemicals. Retrieved from [Link]

  • Cramer, C. J., & Barrows, S. E. (2012). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 18(15), 4640-4649. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.